TMX-4100
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H10N4O2S |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
3-(4-thiophen-3-yltriazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H10N4O2S/c16-10-2-1-9(11(17)12-10)15-5-8(13-14-15)7-3-4-18-6-7/h3-6,9H,1-2H2,(H,12,16,17) |
InChI Key |
PGEUBQZQGXWTFO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Emerging Role of PDE6D in Multiple Myeloma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge despite recent advances. The intricate signaling networks that drive MM cell proliferation, survival, and drug resistance are key areas of investigation for novel therapeutic targets. This technical guide explores the potential role of Phosphodiesterase 6D (PDE6D), a chaperone protein for prenylated signaling molecules, in the pathobiology of multiple myeloma. While direct research on PDE6D in MM is nascent, its critical function in regulating the trafficking of oncogenic proteins, particularly RAS, suggests a significant, albeit inferred, role in this disease. This document synthesizes the current understanding of PDE6D function, the established importance of the RAS signaling pathway in MM, and the potential for PDE6D to be a novel therapeutic target. We provide a framework for future research, including suggested experimental protocols and a comprehensive overview of the underlying signaling pathways.
Introduction to PDE6D
Phosphodiesterase 6D (PDE6D) is a member of the phosphodiesterase family, but it does not possess enzymatic activity towards cyclic nucleotides. Instead, it functions as a transport protein, specifically for farnesylated and geranylgeranylated proteins.[1] PDE6D contains a hydrophobic pocket that binds the lipid modifications of these proteins, shielding them from the aqueous cytoplasm and enabling their transport to cellular membranes. One of the most critical cargo proteins of PDE6D is the small GTPase RAS.[2]
The PDE6D-RAS Signaling Axis
The trafficking and localization of RAS proteins to the plasma membrane are prerequisites for their function. PDE6D plays a crucial role in this process. After farnesylation in the cytoplasm, RAS proteins bind to PDE6D, which then facilitates their transport to the Golgi apparatus and subsequently to the plasma membrane. At the membrane, the GTPase Arl2 (ADP-ribosylation factor-like 2) binds to the PDE6D-RAS complex, inducing a conformational change in PDE6D that leads to the release of RAS.[1] This allows RAS to be activated and to engage its downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Signaling Pathway Diagram
Caption: PDE6D-mediated trafficking of RAS to the plasma membrane.
The Central Role of the RAS Pathway in Multiple Myeloma
The RAS/RAF/MEK/ERK (MAPK) signaling pathway is one of the most frequently mutated pathways in multiple myeloma, with activating mutations in KRAS and NRAS found in up to 50% of newly diagnosed patients.[3][4] These mutations lead to constitutive activation of the pathway, promoting uncontrolled cell proliferation, survival, and resistance to therapy.[5]
Key points on RAS in Multiple Myeloma:
-
High Mutation Frequency: Activating mutations in KRAS and NRAS are common genetic events in MM.[4]
-
Driver of Proliferation and Survival: The activated RAS pathway drives myeloma cell growth and prevents apoptosis.[5]
-
Role in Drug Resistance: Constitutive activation of the RAS pathway is associated with resistance to conventional and novel therapies.[3]
-
Interaction with the Bone Marrow Microenvironment: The bone marrow microenvironment, a key player in MM pathogenesis, can further activate the RAS pathway through the secretion of cytokines like IL-6.[6][7][8][9]
Inferred Role of PDE6D in Multiple Myeloma
Given the critical dependence of multiple myeloma on a functional and often hyperactive RAS pathway, the role of PDE6D as a key transporter of RAS becomes highly significant. Although direct studies of PDE6D in MM are lacking, we can hypothesize its importance based on the following:
-
Essential for RAS Localization: By facilitating the trafficking of RAS to the plasma membrane, PDE6D is likely essential for the oncogenic activity of both wild-type and mutant RAS in myeloma cells.
-
A Potential Therapeutic Target: Inhibition of PDE6D would be expected to disrupt RAS localization and downstream signaling, thereby impeding myeloma cell proliferation and survival. This offers a novel therapeutic strategy that is independent of the specific RAS mutation status.
-
Overcoming Drug Resistance: Targeting PDE6D could be a way to overcome resistance to therapies that are bypassed by RAS pathway activation.
Quantitative Data from Other Cancers (for Reference)
While no quantitative data on PDE6D in multiple myeloma is currently available, studies in other cancers highlight its potential significance.
| Cancer Type | Finding | Reference |
| Hepatocellular Carcinoma | PDE6D is markedly upregulated in HCC tissues and cell lines. Overexpression correlates with enhanced tumor stages and ERK activation. | [2] |
| Pancreatic, Colorectal, Lung Cancer | PDE6D inhibitors have shown to reduce tumor growth in preclinical models of these RAS-driven cancers. | [2] |
Proposed Experimental Protocols for Investigating PDE6D in Multiple Myeloma
To validate the inferred role of PDE6D in multiple myeloma, the following experimental approaches are recommended:
Expression Analysis of PDE6D in Multiple Myeloma
-
Method: Quantitative real-time PCR (qRT-PCR) and Western blotting.
-
Samples: A panel of human multiple myeloma cell lines and primary plasma cells from MM patients compared to normal plasma cells.
-
Objective: To determine if PDE6D is overexpressed in multiple myeloma.
Experimental Workflow Diagram
Caption: Workflow for PDE6D expression analysis in multiple myeloma.
Functional Analysis of PDE6D in Myeloma Cells
-
Method: RNA interference (siRNA or shRNA) to knockdown PDE6D expression in myeloma cell lines.
-
Assays:
-
Cell proliferation assays (e.g., MTS, BrdU).
-
Apoptosis assays (e.g., Annexin V/PI staining, caspase activity).
-
Cell cycle analysis (flow cytometry).
-
Western blotting for downstream RAS pathway components (p-ERK, p-AKT).
-
-
Objective: To determine the effect of PDE6D depletion on myeloma cell viability and RAS pathway activity.
Preclinical Evaluation of PDE6D Inhibitors
-
Method: Treatment of multiple myeloma cell lines and primary patient cells with small molecule inhibitors of PDE6D.
-
Assays:
-
IC50 determination for cell viability.
-
Analysis of RAS localization by immunofluorescence or cell fractionation.
-
Assessment of synergy with standard-of-care MM drugs (e.g., bortezomib, lenalidomide).
-
-
Objective: To assess the therapeutic potential of targeting PDE6D in multiple myeloma.
Future Directions and Conclusion
The role of PDE6D in multiple myeloma is a promising area of research that is currently underexplored. Based on its established function as a chaperone for the oncoprotein RAS, which is a key driver of MM, PDE6D represents a compelling, novel therapeutic target. The experimental approaches outlined in this guide provide a roadmap for validating the significance of PDE6D in this disease and for evaluating the preclinical efficacy of PDE6D inhibitors. Successful outcomes from such studies could pave the way for a new class of therapeutics for multiple myeloma patients, particularly those with RAS-driven or drug-resistant disease.
References
- 1. PDE6D - Wikipedia [en.wikipedia.org]
- 2. The Delta Subunit of Rod-Specific Photoreceptor cGMP Phosphodiesterase (PDE6D) Contributes to Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogenic signaling in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Downstream effectors of oncogenic ras in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the bone marrow microenvironment in multiple myeloma: Impact of niches on drug resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bone marrow microenvironment in multiple myeloma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. From Biology to Clinical Practice: The Bone Marrow Microenvironment in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
TMX-4100: A Technical Whitepaper on a Selective PDE6D Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-4100 has emerged as a promising selective degrader of Phosphodiesterase 6D (PDE6D), a protein implicated in the trafficking of key signaling molecules, including KRAS. Developed through the chemical derivatization of the molecular glue FPFT-2216, this compound demonstrates enhanced selectivity for PDE6D degradation. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative degradation data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers in oncology, chemical biology, and drug discovery.
Introduction
Targeted protein degradation has revolutionized therapeutic strategies by offering a novel modality to eliminate disease-causing proteins. Molecular glues are small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound is a novel molecular glue that selectively targets PDE6D for degradation via the Cereblon (CRBN) E3 ubiquitin ligase complex. PDE6D acts as a chaperone for prenylated proteins, including members of the RAS family of oncoproteins. By promoting the degradation of PDE6D, this compound offers a potential therapeutic avenue for cancers driven by aberrant RAS signaling.
Mechanism of Action
This compound functions as a molecular glue, inducing the proximity of PDE6D to the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of PDE6D and its subsequent degradation by the 26S proteasome. This targeted degradation of PDE6D disrupts the intracellular trafficking of its cargo proteins, most notably KRAS, thereby affecting downstream signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data
The efficacy and selectivity of this compound have been quantified in various cell lines. The following tables summarize the key degradation parameters (DC50 and Dmax) for this compound and its parent compound, FPFT-2216.
Table 1: PDE6D Degradation in MOLT4 Cells
| Compound | DC50 (nM) | Dmax (%) |
| This compound | < 200 | > 90 |
| FPFT-2216 | > 1000 | ~50 |
Table 2: PDE6D Degradation in Jurkat Cells
| Compound | DC50 (nM) |
| This compound | < 200 |
Table 3: PDE6D Degradation in MM.1S Cells
| Compound | DC50 (nM) |
| This compound | < 200 |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved. Data is based on immunoblotting analysis after a 24-hour treatment period.
Signaling Pathway Context
PDE6D plays a critical role in the spatial organization of KRAS, a key proto-oncogene. By binding to the farnesylated C-terminus of KRAS, PDE6D facilitates its transport from the Golgi apparatus to the plasma membrane, where KRAS exerts its signaling functions. Degradation of PDE6D by this compound is hypothesized to disrupt this trafficking, leading to mislocalization of KRAS and subsequent attenuation of downstream pro-proliferative signaling pathways such as the MAPK/ERK pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Cell Culture and Treatment
-
Cell Lines: MOLT4, Jurkat, and MM.1S cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: this compound was dissolved in DMSO to prepare a stock solution. For experiments, cells were seeded at a density of 0.5 x 10^6 cells/mL and treated with the indicated concentrations of this compound or vehicle (DMSO) for the specified durations.
Immunoblotting
This protocol is for the detection and quantification of protein degradation.
-
Cell Lysis: After treatment, cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were resolved on 4-12% Bis-Tris polyacrylamide gels.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane was incubated with primary antibodies (e.g., anti-PDE6D, anti-GAPDH) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using densitometry software.
Proteome-wide Selectivity Analysis (TMT-MS)
This protocol outlines the workflow for assessing the global selectivity of this compound.
-
Sample Preparation: Cells were treated with this compound or DMSO. Cell pellets were lysed, and proteins were reduced, alkylated, and digested with trypsin.
-
Tandem Mass Tag (TMT) Labeling: Peptides from each condition were labeled with distinct TMT reagents.
-
LC-MS/MS Analysis: Labeled peptides were combined, fractionated by high-pH reversed-phase liquid chromatography, and analyzed by LC-MS/MS on an Orbitrap mass spectrometer.
-
Data Analysis: Raw data was processed using a suitable proteomics software suite (e.g., Proteome Discoverer). Peptide and protein identification and quantification were performed against a human protein database. Statistical analysis was used to identify proteins with significant changes in abundance upon this compound treatment.
Cell Viability Assay
This assay measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Cells were treated with a serial dilution of this compound for 72 hours.
-
Viability Measurement: Cell viability was assessed using a commercial reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was measured using a plate reader. The data was normalized to vehicle-treated controls, and IC50 values were calculated using a non-linear regression model.
Conclusion
This compound is a highly selective and potent molecular glue degrader of PDE6D. Its mechanism of action, involving the recruitment of PDE6D to the CRL4-CRBN E3 ligase for proteasomal degradation, presents a promising strategy for targeting KRAS-driven cancers. The quantitative data and detailed experimental protocols provided in this whitepaper offer a valuable resource for the scientific community to further investigate and develop this compound and other novel molecular glue degraders.
An In-depth Technical Guide on the Core Function and Downstream Signaling of PDE6D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 6D (PDE6D) is a ubiquitously expressed protein that plays a critical role in the trafficking of prenylated proteins to specific subcellular compartments, most notably the primary cilium.[1][2] Initially identified as a subunit of the rod-specific cGMP phosphodiesterase, its function extends far beyond phototransduction, implicating it in a variety of cellular processes.[3] Dysregulation of PDE6D function is linked to several human diseases, including ciliopathies such as Joubert Syndrome and certain forms of retinal degeneration, making it a protein of significant interest for both basic research and therapeutic development.[1][4] This technical guide provides a comprehensive overview of PDE6D's core function, its downstream signaling pathways, and the experimental methodologies used to elucidate its biological roles.
Core Function: A Chaperone for Prenylated Proteins
The primary function of PDE6D is to act as a soluble transport factor for proteins that have undergone prenylation, a post-translational modification where a farnesyl or geranylgeranyl lipid group is attached to a C-terminal cysteine residue.[1] This lipid modification anchors proteins to cellular membranes. PDE6D possesses a hydrophobic pocket that binds to these lipid moieties, effectively shielding them from the aqueous environment of the cytoplasm and allowing for the transport of these otherwise membrane-associated proteins.[1][5]
The PDE6D Cargo Recognition and Transport Cycle
The transport of prenylated proteins by PDE6D is a tightly regulated process involving the small GTPases ARL2 (ADP-ribosylation factor-like 2) and ARL3 (ADP-ribosylation factor-like 3).[6][7] The cycle can be summarized as follows:
-
Cargo Binding: In the cytoplasm, PDE6D binds to the prenyl group of a cargo protein, forming a soluble complex. This binding is largely independent of the nucleotide-bound state of the cargo protein if it is a GTPase like Ras.[6]
-
Translocation: The PDE6D-cargo complex translocates through the cytoplasm towards the target membrane, such as the primary cilium or the plasma membrane.
-
Cargo Release: At the target membrane, ARL2 or ARL3, in their active GTP-bound state, interact with the PDE6D-cargo complex.[7] This interaction induces a conformational change in PDE6D, reducing the size of its hydrophobic pocket and leading to the release of the prenylated cargo protein, which can then integrate into the target membrane.[7] The release of high-affinity cargo, such as INPP5E, is preferentially mediated by ARL3 within the primary cilium, while lower-affinity cargo like Ras can be released by both ARL2 and ARL3 in other cellular locations.[6]
Downstream Signaling Pathways
The function of PDE6D is integral to several key signaling pathways, primarily through its role in delivering signaling proteins to their correct subcellular locations.
RAS Signaling
One of the most studied roles of PDE6D is its involvement in the trafficking of RAS family proteins (KRAS, NRAS, and HRAS).[1][5] By solubilizing farnesylated RAS, PDE6D facilitates its transport to the plasma membrane, a prerequisite for RAS-mediated activation of downstream effector pathways like the MAPK/ERK and PI3K/AKT signaling cascades.[5][8] Disruption of the PDE6D-RAS interaction leads to mislocalization of RAS to endomembranes and a subsequent reduction in its signaling output.[5] This has positioned PDE6D as a potential therapeutic target in RAS-driven cancers.[9]
dot
Caption: PDE6D facilitates the transport of prenylated RAS to the plasma membrane.
Ciliary Signaling
PDE6D plays a crucial role in the proper functioning of the primary cilium by transporting essential proteins to this organelle.[1][5] The primary cilium acts as a cellular antenna, sensing and transducing extracellular signals.
A key ciliary cargo of PDE6D is the inositol (B14025) polyphosphate-5-phosphatase E (INPP5E).[5] INPP5E is a high-affinity cargo for PDE6D and its delivery to the primary cilium is critical for regulating phosphoinositide signaling within this organelle.[5][6] The release of INPP5E from PDE6D is specifically mediated by ARL3-GTP within the cilium.[6] Mutations in PDE6D that impair its ability to transport INPP5E to the cilium are a cause of Joubert Syndrome, a ciliopathy characterized by neurological defects.[10]
dot
Caption: PDE6D transports INPP5E to the primary cilium, where it is released by ARL3-GTP.
Quantitative Data
The interaction of PDE6D with its cargo proteins and release factors has been quantified using various biophysical techniques. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.
| Interacting Partner | Method | Dissociation Constant (Kd) | Reference |
| Cargo Proteins | |||
| Wild-Type KRAS (peptide) | Fluorescence Polarization | 1.3 µM | [1] |
| Wild-Type HRAS (peptide) | Fluorescence Polarization | 2.7 µM | [1] |
| Rheb | Not specified | ~0.5 µM | [1] |
| INPP5E | Not specified | ~10 nM | [1][6] |
| Farnesylated Cysteine | Fluorescence Polarization | 0.9 µM | [1] |
| Geranylgeranylated Cysteine | Fluorescence Polarization | 2.7 µM | [1] |
| Mutant KRAS (S3I1 peptide) | Fluorescence Polarization | 0.05 ± 0.3 nM | [1] |
| Mutant KRAS (A3A1) | Not specified | 1.6 µM | [1] |
| Mutant KRAS (I3S1) | Not specified | 0.7 µM | [1] |
| Release Factors | |||
| ARL2 | Yeast Two-Hybrid | Interaction detected | [10] |
| ARL3 | Yeast Two-Hybrid | Interaction detected | [10] |
| PDE6D Inhibitors | |||
| Deltaflexin-1 | Surface Plasmon Resonance | 3.61 ± 0.02 µM | [8] |
| Deltarasin | Surface Plasmon Resonance | Not specified, used as reference | [8][9] |
Experimental Protocols
A variety of experimental techniques are employed to study the function of PDE6D and its interactions. Below are overviews of key methodologies.
Affinity Purification-Mass Spectrometry (AP-MS) for Cargo Identification
This technique is used to identify proteins that interact with PDE6D.
dot
Caption: A generalized workflow for identifying PDE6D interacting proteins using AP-MS.
Methodology Overview:
-
Cell Culture and Lysis: Cells expressing a tagged version of PDE6D (e.g., FLAG-tag, Strep-tag) are cultured and then lysed under non-denaturing conditions to preserve protein-protein interactions.[11][12]
-
Affinity Capture: The cell lysate is incubated with beads coated with an antibody or other affinity reagent that specifically binds to the tag on PDE6D.[11][12]
-
Washing: The beads are washed multiple times to remove proteins that are non-specifically bound.[11]
-
Elution: The bound proteins (PDE6D and its interactors) are eluted from the beads.[11]
-
Mass Spectrometry: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
Co-Immunoprecipitation (Co-IP) for Interaction Validation
Co-IP is used to confirm interactions between PDE6D and a specific protein of interest identified by AP-MS or other methods.
Methodology Overview:
-
Cell Lysis: Similar to AP-MS, cells are lysed to release proteins while maintaining their interactions.[12]
-
Antibody Incubation: An antibody specific to the protein of interest (not PDE6D) is added to the lysate.[12]
-
Immunocomplex Precipitation: Protein A/G beads are added to bind to the antibody, thus precipitating the antibody, the target protein, and any interacting partners (including PDE6D).[12]
-
Washing and Elution: The precipitated complex is washed, and the proteins are eluted.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The presence of PDE6D is then detected using an anti-PDE6D antibody.[13]
In Vitro Cargo Release Assay
This assay is used to study the ARL2/3-mediated release of cargo from PDE6D.
Methodology Overview:
-
Protein Purification: Recombinant PDE6D, a prenylated cargo protein (often tagged, e.g., with MBP), and ARL2/3 are purified.
-
Complex Formation: PDE6D is incubated with the prenylated cargo to allow for complex formation.
-
Release Induction: ARL2 or ARL3, pre-loaded with a non-hydrolyzable GTP analog (e.g., GppNHp), is added to the PDE6D-cargo complex.[1]
-
Analysis: The amount of released cargo is quantified. This can be done by pulling down the tagged cargo and analyzing the amount of co-precipitated PDE6D by western blotting, or by using fluorescence-based assays.[1]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (on- and off-rates) and affinity (Kd) of protein-protein interactions in real-time.[14][15]
dot
Caption: The sequential steps involved in a typical SPR experiment to measure binding kinetics.
Methodology Overview:
-
Ligand Immobilization: One interacting partner (the ligand, e.g., PDE6D) is immobilized on a sensor chip.[14][16]
-
Analyte Injection: The other interacting partner (the analyte, e.g., a cargo protein) is flowed over the sensor surface.[16]
-
Signal Detection: The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.[15]
-
Data Analysis: The association and dissociation phases of the sensorgram are fitted to kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[15]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur upon biomolecular interaction, providing a complete thermodynamic profile of the binding event.[17][18]
Methodology Overview:
-
Sample Preparation: Purified solutions of the two interacting molecules are prepared in the same buffer.
-
Titration: One molecule (the titrant) is incrementally injected from a syringe into a sample cell containing the other molecule.[17]
-
Heat Measurement: The heat released or absorbed during each injection is measured by the calorimeter.[17]
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the two molecules. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[18]
Conclusion
PDE6D is a critical molecular chaperone that governs the subcellular localization and, consequently, the function of a diverse range of prenylated proteins. Its role in mediating the transport of key signaling molecules like RAS and ciliary proteins such as INPP5E places it at the crossroads of fundamental cellular processes and human disease. The continued elucidation of its interacting partners and the downstream consequences of these interactions, through the application of the advanced experimental techniques outlined in this guide, will undoubtedly pave the way for novel therapeutic strategies targeting diseases associated with aberrant PDE6D function.
References
- 1. Stabilization of the RAS:PDE6D Complex Is a Novel Strategy to Inhibit RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. PDE6D Mediates Trafficking of Prenylated Proteins NIM1K and UBL3 to Primary Cilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ARL13B, PDE6D, and CEP164 form a functional network for INPP5E ciliary targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorting of lipidated cargo by the Arl2/Arl3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Properties of the interaction of Arf-like protein 2 with PDEdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for mapping differential protein-protein interaction networks using affinity purification-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. affiniteinstruments.com [affiniteinstruments.com]
- 16. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 18. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Link: A Technical Guide to PDE6D and its Regulation of the RAS Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras family of small GTPases (KRAS, HRAS, and NRAS) are pivotal signaling hubs that regulate a multitude of cellular processes, including proliferation, differentiation, and survival. Their activity is tightly controlled, and dysregulation, frequently through activating mutations, is a hallmark of numerous human cancers, with RAS mutations present in approximately 25% of all tumors.[1] The crucial dependence of Ras proteins on post-translational lipidation, specifically farnesylation, for their localization to the plasma membrane and subsequent signaling activity has long been recognized.[2][3] This membrane association is not a static process but a dynamic cycle of attachment and detachment, facilitated by various cellular factors.
A key, and increasingly appreciated, player in this dynamic trafficking of Ras is the prenyl-binding protein Phosphodiesterase 6 Delta (PDE6D).[1][4] Initially identified for its role in the visual transduction cascade, PDE6D has emerged as a critical cytosolic chaperone for farnesylated proteins, most notably Ras.[2][5] PDE6D sequesters the farnesyl group of Ras within a hydrophobic pocket, rendering the lipidated protein soluble in the cytosol and facilitating its transport between cellular membranes.[1][4][5] This chaperone activity is not merely a passive transport mechanism but a regulated process, primarily governed by the Arf-like (Arl) proteins Arl2 and Arl3.[1][4][6] This technical guide provides an in-depth exploration of the molecular intricacies of the PDE6D-RAS interaction, its regulation by the Arl GTPases, and the burgeoning therapeutic strategies that target this axis for cancer treatment.
Molecular Mechanism of PDE6D-Mediated RAS Trafficking
The regulation of RAS signaling by PDE6D is a cyclical process involving chaperone-mediated transport and regulated release.
-
Farnesyl Sequestration: Following farnesylation in the cytoplasm, Ras proteins are recognized by PDE6D. The farnesyl moiety of Ras inserts into a deep hydrophobic pocket within the β-sandwich fold of PDE6D.[1][4] This interaction masks the hydrophobic lipid tail from the aqueous environment of the cytosol, effectively solubilizing the Ras protein and preventing its non-specific aggregation or mislocalization.[5]
-
Cytosolic Transport: The PDE6D-Ras complex diffuses throughout the cytoplasm. This chaperoning prevents Ras from prematurely associating with endomembranes and ensures its availability for transport to appropriate signaling compartments, primarily the plasma membrane.[1][4]
-
Arl2/Arl3-Mediated Release: The release of Ras from PDE6D is an active, GTP-dependent process mediated by the small GTPases Arl2 and Arl3.[1][4][6] When Arl2 or Arl3 are in their active, GTP-bound state, they bind to a site on PDE6D that is distinct from the farnesyl-binding pocket.[6][7] This binding induces a conformational change in PDE6D, which allosterically reduces the affinity of the hydrophobic pocket for the farnesyl group, leading to the release of the Ras cargo.[6]
-
Membrane Localization and Signaling: Once released in the vicinity of a cellular membrane, the now-exposed farnesyl group of Ras facilitates its insertion into the lipid bilayer, where it can be activated by Guanine Nucleotide Exchange Factors (GEFs) and engage downstream effector pathways, such as the RAF-MEK-ERK cascade.[8]
This dynamic interplay ensures a controlled and directed localization of Ras proteins, which is essential for proper signal transduction. Disruption of this cycle, for instance through the inhibition of the PDE6D-Ras interaction, leads to the mislocalization of Ras to endomembranes and a subsequent attenuation of its signaling output.[1][4]
References
- 1. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 4. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
- 5. promega.com [promega.com]
- 6. Subcellular fractionation protocol [abcam.com]
- 7. arigobio.com [arigobio.com]
- 8. Analysis of Ras/ERK Compartmentalization by Subcellular Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
TMX-4100: A Technical Whitepaper on its Therapeutic Potential as a Selective PDE6D Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-4100 is a novel small molecule molecular glue degrader that has demonstrated high selectivity for inducing the degradation of phosphodiesterase 6D (PDE6D). Developed through a focused medicinal chemistry campaign based on the parent compound FPFT-2216, this compound leverages the cell's natural protein disposal machinery to achieve its therapeutic effect. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative degradation data, and detailed experimental protocols for its characterization. The information presented herein is intended to guide further research and development of this compound as a potential therapeutic agent.
Introduction
Targeted protein degradation has emerged as a promising therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glue degraders are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target.
This compound is a potent and selective degrader of PDE6D, a protein implicated in the trafficking of prenylated proteins, including KRAS.[1] By inducing the degradation of PDE6D, this compound offers a novel strategy for modulating signaling pathways dependent on these proteins. This whitepaper will detail the current understanding of this compound's mechanism of action and provide key experimental data and protocols.
Mechanism of Action
This compound functions as a molecular glue that hijacks the CRL4CRBN E3 ubiquitin ligase complex.[1][2] The molecule facilitates the interaction between the substrate receptor Cereblon (CRBN) and the neosubstrate, PDE6D. This induced proximity leads to the polyubiquitination of PDE6D, marking it for degradation by the 26S proteasome.
The signaling pathway is depicted in the following diagram:
Quantitative Data
This compound has demonstrated potent and selective degradation of PDE6D across various cell lines. The following table summarizes the key quantitative data reported for this compound.
| Cell Line | Assay Type | Metric | Value | Reference |
| MOLT4 | Degradation | DC50 | < 200 nM | [3] |
| Jurkat | Degradation | DC50 | < 200 nM | [3] |
| MM.1S | Degradation | DC50 | < 200 nM | [3] |
| MOLT4 | Proteome-wide Selectivity | - | High | [3] |
| MIA PaCa-2 | Cell Growth | - | No significant effect | [3] |
| NCI-H358 | Cell Growth | - | No significant effect | [3] |
| AGS | Cell Growth | - | No significant effect | [3] |
| PA-TU-8988T | Cell Growth | - | No significant effect | [3] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
Cell Culture
-
Cell Lines: MOLT4, Jurkat, and MM.1S cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for PDE6D Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of PDE6D following treatment with this compound.
-
Reagents:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Tris-glycine SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: anti-PDE6D
-
Loading control antibody: anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO) for the desired time (e.g., 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize PDE6D levels to the loading control.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.
-
Reagents:
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Future Directions
The high selectivity and potency of this compound for PDE6D degradation make it a valuable tool for further investigating the biological roles of PDE6D. While initial studies have shown limited impact on the growth of certain KRAS-dependent cell lines, further exploration in other cancer models and disease contexts is warranted.[1][3] Future research should focus on:
-
In-depth proteomic studies to confirm the selectivity of this compound.
-
In vivo efficacy and pharmacokinetic studies in relevant animal models.
-
Investigation of potential synergistic effects with other anti-cancer agents.
-
Exploration of the therapeutic potential of this compound in other diseases where PDE6D plays a role.
Conclusion
This compound is a promising molecular glue degrader with high selectivity for PDE6D. Its well-defined mechanism of action and potent degradation activity provide a strong foundation for its further development as a therapeutic agent. The data and protocols presented in this whitepaper are intended to facilitate these research efforts and accelerate the translation of this compound into the clinic.
References
The Selective PDE6D Degrader TMX-4100: A Technical Overview of its Impact on Cellular Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-4100 is a potent and selective degrader of phosphodiesterase 6D (PDE6D), a protein implicated in the trafficking of key cellular signaling molecules, including members of the RAS superfamily. Developed as a derivative of the "molecular glue" compound FPFT-2216, this compound leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. This technical guide provides a comprehensive analysis of the available data on this compound's effect on cellular proliferation, its mechanism of action, and the experimental protocols utilized in its characterization. While quantitative data on its direct anti-proliferative effects are not extensively detailed in publicly available literature, this document synthesizes the existing knowledge to inform further research and development.
Core Mechanism of Action: Targeted Degradation of PDE6D
This compound functions as a molecular glue, inducing a novel interaction between the E3 ubiquitin ligase Cereblon (CRBN), a component of the CRL4^CRBN^ complex, and its target protein, PDE6D.[1][2] This induced proximity leads to the polyubiquitination of PDE6D, marking it for degradation by the proteasome. By selectively eliminating PDE6D, this compound disrupts the normal cellular localization of various prenylated proteins that rely on PDE6D for their transport.
Signaling Pathway: Disruption of RAS Trafficking
PDE6D acts as a chaperone for several prenylated proteins, most notably the small GTPase RAS.[3] RAS proteins are critical nodes in signaling pathways that regulate cellular proliferation, differentiation, and survival, such as the MAPK/ERK and PI3K/AKT pathways. For RAS to be active, it must be localized to the plasma membrane. PDE6D facilitates the transport of farnesylated RAS from endomembranes back to the plasma membrane.
The degradation of PDE6D by this compound is hypothesized to disrupt this trafficking, leading to the mislocalization of RAS and a subsequent dampening of its downstream pro-proliferative signaling.
Quantitative Data on this compound's Effects
This compound has been shown to be a highly potent and selective degrader of PDE6D in several multiple myeloma cell lines.
| Cell Line | Target Protein | DC50 (Degradation) | Reference |
| MOLT4 | PDE6D | < 200 nM | [3] |
| Jurkat | PDE6D | < 200 nM | [3] |
| MM.1S | PDE6D | < 200 nM | [3] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
It is important to note that while this compound effectively degrades PDE6D, the direct impact on cellular proliferation has not been quantitatively reported in the form of GI50 or IC50 values in the primary literature describing this compound. A study on the parent compound, FPFT-2216, found that depletion of PDE6D did not inhibit the growth of KRAS^G12C^-dependent MIA PaCa-2 pancreatic cancer cells, suggesting that the anti-proliferative effects of PDE6D degradation may be context- and cell-type-dependent.[1]
Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of this compound and similar compounds. Specific parameters for this compound are based on the available literature.
Cell Culture and Treatment
-
Cell Lines: MOLT4, Jurkat, and MM.1S (multiple myeloma).
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM). Serial dilutions are prepared in culture medium to achieve the desired final concentrations. A vehicle control (DMSO) is run in parallel.
Immunoblotting for Protein Degradation
This protocol is used to quantify the degradation of PDE6D following treatment with this compound.
-
Cell Seeding: Plate cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere or stabilize overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PDE6D overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the PDE6D band intensity to the loading control. The DC50 value can be calculated from the dose-response curve.
Cellular Proliferation/Viability Assay (General Protocol)
While specific data for this compound is not available, a typical protocol to assess its anti-proliferative effects would be as follows, for example, using an MTS assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density determined by their growth rate (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control and a no-cell background control.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to calculate the GI50 or IC50 value.
-
Conclusion and Future Directions
This compound is a well-characterized selective degrader of PDE6D, a protein involved in crucial cellular trafficking processes. Its mechanism of action via the CRL4^CRBN^ E3 ligase is established, and its potency in degrading PDE6D in multiple myeloma cell lines is documented. However, a critical gap in the current understanding of this compound is the lack of publicly available quantitative data on its direct effects on cellular proliferation. The observation that PDE6D depletion does not affect proliferation in all cancer cell types underscores the need for further investigation.
Future research should focus on:
-
Conducting standardized proliferation and viability assays (e.g., MTS, CellTiter-Glo, EdU incorporation) with this compound across a broader panel of cancer cell lines, particularly those with known RAS pathway dependencies.
-
Elucidating the downstream signaling consequences of this compound treatment through phosphoproteomics and transcriptomics to confirm the disruption of RAS-mediated pathways.
-
Investigating the potential for synergistic effects when this compound is combined with other anti-cancer agents, such as direct inhibitors of the MAPK or PI3K pathways.
This will provide a more complete picture of this compound's therapeutic potential and guide its further development as a targeted anti-cancer agent.
References
Early-Stage Research on TMX-4100 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research and core data surrounding the novel molecular glue degrader, TMX-4100, and its analogs. This compound has been identified as a selective degrader of phosphodiesterase 6D (PDE6D), a protein implicated in various cellular processes and a target of interest in oncology research. This document summarizes the key quantitative data, details the experimental protocols used in its initial characterization, and visualizes its mechanism of action.
Quantitative Data Summary
The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) of this compound and its precursor, FPFT-2216, against various protein targets in different human cell lines. The data is compiled from the seminal publication by Teng et al. (2022) in the Journal of Medicinal Chemistry.
Table 1: Degradation Activity of this compound in Human Cell Lines
| Compound | Target Protein | Cell Line | DC50 (nM) |
| This compound | PDE6D | MOLT4 | < 200[1] |
| This compound | PDE6D | Jurkat | < 200[1] |
| This compound | PDE6D | MM.1S | < 200[1] |
Note: Specific DC50 values below 200 nM were not explicitly provided in the initial reports.
Table 2: Comparative Degradation Profile of FPFT-2216
| Compound | Target Protein | Cell Line | Degradation Notes |
| FPFT-2216 | PDE6D | MOLT4 | Complete degradation within 2 hours at 1 µM.[2] |
| FPFT-2216 | IKZF1 | MOLT4 | Significant degradation observed. |
| FPFT-2216 | IKZF3 | MOLT4 | Significant degradation observed. |
| FPFT-2216 | CK1α | MOLT4 | Significant degradation observed. |
Note: FPFT-2216 is the parent compound from which this compound was derived to enhance selectivity for PDE6D.
Mechanism of Action: CRL4CRBN-Mediated Degradation
This compound functions as a molecular glue, inducing the proximity of its target protein, PDE6D, to the CRL4CRBN E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of PDE6D, marking it for subsequent degradation by the proteasome. This mechanism is shared with a class of drugs known as immunomodulatory drugs (IMiDs).[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early-stage research of this compound.
Cell Culture and Compound Treatment
-
Cell Lines: Human cancer cell lines MOLT4 (acute lymphoblastic leukemia), Jurkat (T-cell leukemia), and MM.1S (multiple myeloma) were utilized.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound and FPFT-2216 were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
-
Treatment: For degradation studies, cells were seeded at a specified density and treated with varying concentrations of the compounds or DMSO as a vehicle control for the indicated time points (typically 4 to 24 hours).
Immunoblotting
-
Cell Lysis: After treatment, cells were harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies specific for PDE6D, IKZF1, IKZF3, CK1α, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, membranes were washed and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Proteomics (Mass Spectrometry)
A detailed protocol for the proteomics experiments was not fully available in the initial search results. However, a general workflow for such an analysis would typically involve the following steps:
-
Sample Preparation: Cells are treated with the degrader compound. Following treatment, cells are lysed, and proteins are extracted.
-
Protein Digestion: The extracted proteins are digested into smaller peptides, typically using an enzyme like trypsin.
-
Peptide Labeling: For quantitative analysis, peptides from different samples (e.g., treated vs. control) are often labeled with isobaric tags (e.g., Tandem Mass Tags - TMT).
-
LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and relative abundance.
-
Data Analysis: The resulting data is processed to identify and quantify proteins across the different samples, allowing for the determination of changes in protein levels upon treatment.
Analogs of this compound
Early research on the chemical derivatization of FPFT-2216 also led to the development of TMX-4116. While this compound was optimized for PDE6D degradation, TMX-4116 demonstrated greater selectivity for degrading Casein Kinase 1α (CK1α).[4] This highlights the potential for rational chemical design to modulate the substrate specificity of molecular glue degraders.
References
Methodological & Application
TMX-4100 experimental protocol for cell culture
Application Notes: TMX-4100
Introduction
This compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase). As a critical component of the Ras/Raf/MEK/ERK signaling pathway, MEK1/2's phosphorylation and subsequent activation of ERK1/2 play a pivotal role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention. This compound has been developed for preclinical research to investigate the cellular consequences of MEK inhibition in various cancer cell models. These notes provide detailed protocols for assessing the in-vitro efficacy and mechanism of action of this compound.
Mechanism of Action
This compound specifically targets the dual-specificity kinases MEK1 and MEK2. By binding to the ATP pocket, it prevents the phosphorylation of MEK's downstream targets, ERK1 and ERK2 (also known as p44/42 MAPK). This blockade leads to the inhibition of the entire signaling cascade, resulting in decreased cell proliferation and the induction of apoptosis in tumor cells with activating mutations in upstream components like BRAF or Ras.
Experimental Protocols
General Cell Culture and Maintenance
This protocol outlines the standard procedure for maintaining and preparing cancer cell lines (e.g., A375 melanoma, HT-29 colon cancer) for treatment with this compound.
-
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
Cell culture flasks (T-75).
-
6-well, 12-well, and 96-well cell culture plates.
-
This compound stock solution (10 mM in DMSO).
-
-
Procedure:
-
Maintain cells in a 37°C incubator with 5% CO2.
-
For passaging, wash cells with PBS once they reach 80-90% confluency.
-
Aspirate PBS and add 1-2 mL of Trypsin-EDTA. Incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with 5-10 mL of complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed cells into new flasks or plates for experiments at the desired density. For experiments, allow cells to adhere for 24 hours before treatment.
-
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on cell viability.
-
Materials:
-
Cells seeded in a 96-well plate (e.g., 5,000 cells/well).
-
This compound serial dilutions (e.g., 0.1 nM to 10 µM) in complete growth medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader (570 nm wavelength).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Remove the medium and add 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO) to triplicate wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
-
Western Blot Analysis for ERK Phosphorylation
This protocol assesses the on-target effect of this compound by measuring the phosphorylation level of ERK1/2.
-
Materials:
-
Cells seeded in a 6-well plate.
-
This compound at various concentrations.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2, Mouse anti-β-Actin.
-
Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Seed cells (e.g., 5 x 10^5 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations for 2 hours.
-
Wash cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using an imaging system. Quantify band intensity using software like ImageJ.
-
Quantitative Data Summary
Table 1: Effect of this compound on A375 Cell Viability
| This compound Conc. (nM) | Average Absorbance (570 nm) | Std. Deviation | % Viability vs. Control |
| 0 (Vehicle) | 1.25 | 0.08 | 100% |
| 0.1 | 1.21 | 0.07 | 96.8% |
| 1 | 1.05 | 0.06 | 84.0% |
| 10 | 0.64 | 0.05 | 51.2% |
| 100 | 0.18 | 0.03 | 14.4% |
| 1000 | 0.09 | 0.02 | 7.2% |
| IC50 Value | ~10.5 nM | - | - |
Table 2: Densitometry Analysis of ERK Phosphorylation
| Treatment (2 hours) | p-ERK / Total ERK Ratio (Normalized) | Std. Deviation | % Inhibition of p-ERK |
| Vehicle Control | 1.00 | 0.09 | 0% |
| This compound (10 nM) | 0.45 | 0.05 | 55% |
| This compound (100 nM) | 0.12 | 0.03 | 88% |
| This compound (500 nM) | 0.04 | 0.02 | 96% |
Visualizations
Application Notes and Protocols for TMX-4100 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing TMX-4100 in Western blot analysis to monitor the degradation of its target proteins, Phosphodiesterase 6D (PDE6D) and Casein Kinase 1 alpha (CK1α). This compound is a molecular glue that selectively induces the degradation of these proteins through the ubiquitin-proteasome system.
Introduction
This compound is a chemical derivative of FPFT-2216 that functions as a selective protein degrader.[1][2] It acts by inducing an interaction between the CRL4-CRBN E3 ubiquitin ligase and its target proteins, PDE6D and CK1α, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] Western blotting is a fundamental technique to qualitatively and semi-quantitatively analyze the levels of specific proteins in a sample, making it an ideal method to assess the efficacy of this compound in inducing the degradation of its targets.[3][4][5][6]
This document outlines the necessary steps to perform a Western blot analysis to measure the reduction in PDE6D or CK1α protein levels in cells treated with this compound.
Mechanism of Action of this compound
This compound functions as a "molecular glue" to co-opt the cell's natural protein disposal machinery. The diagram below illustrates this process.
Caption: Mechanism of this compound-induced protein degradation.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the effect of this compound on target protein levels.
Materials and Reagents
-
Cell Lines: Human cell lines known to express PDE6D and CK1α (e.g., MIA PaCa-2, Jurkat, MM.1S).[1]
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[7][8]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate percentage to resolve the target protein.
-
Transfer Buffer: Tris-glycine buffer with methanol.[9]
-
Membranes: Nitrocellulose or PVDF membranes.[6]
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[3]
-
Primary Antibodies:
-
Rabbit anti-PDE6D antibody
-
Rabbit anti-CK1α antibody
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) substrate.[9]
-
Imaging System: CCD camera-based imager or X-ray film.[7][9]
Western Blot Workflow
Caption: General workflow for Western blot analysis.
Detailed Protocol
1. Cell Culture and Treatment a. Culture cells to approximately 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for a specified time (e.g., 4, 8, 24 hours).
2. Cell Lysis a. After treatment, wash the cells with ice-cold PBS.[7] b. Add ice-cold lysis buffer to the cells and scrape them off the plate.[5][7] c. Incubate the lysate on ice for 30 minutes with occasional vortexing.[7] d. Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet cell debris.[5][7] e. Collect the supernatant containing the soluble proteins.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. SDS-PAGE a. Normalize the protein concentration for all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates (typically 20-30 µg of protein per lane) and boil at 95-100°C for 5 minutes.[5][7] c. Load the samples onto an SDS-PAGE gel along with a molecular weight marker.[7] d. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[9]
6. Blocking a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]
7. Primary Antibody Incubation a. Incubate the membrane with the primary antibody (e.g., anti-PDE6D or anti-CK1α) at the recommended dilution in blocking buffer overnight at 4°C with gentle shaking.[3]
8. Secondary Antibody Incubation a. Wash the membrane three times for 5-10 minutes each with TBST. b. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8]
9. Signal Detection a. Wash the membrane again three times for 5-10 minutes each with TBST. b. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[9] c. Capture the chemiluminescent signal using a CCD imager or by exposing the membrane to X-ray film.[8][9]
10. Data Analysis a. If analyzing a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH. b. Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control band.
Data Presentation
The following tables present hypothetical data from a Western blot experiment investigating the effect of this compound on PDE6D and CK1α protein levels in MIA PaCa-2 cells after 24 hours of treatment.
Table 1: Effect of this compound on PDE6D Protein Levels
| This compound Concentration (µM) | Normalized PDE6D Band Intensity (Arbitrary Units) | % of Control |
| 0 (Vehicle) | 1.00 | 100% |
| 0.1 | 0.75 | 75% |
| 1.0 | 0.30 | 30% |
| 10.0 | 0.05 | 5% |
Table 2: Effect of this compound on CK1α Protein Levels
| This compound Concentration (µM) | Normalized CK1α Band Intensity (Arbitrary Units) | % of Control |
| 0 (Vehicle) | 1.00 | 100% |
| 0.1 | 0.85 | 85% |
| 1.0 | 0.45 | 45% |
| 10.0 | 0.15 | 15% |
Troubleshooting
For common Western blot troubleshooting tips, please refer to guides from suppliers such as Cell Signaling Technology, Abcam, or Bio-Rad. Common issues include high background, weak or no signal, and non-specific bands. Optimization of antibody concentrations, blocking conditions, and washing steps may be necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 6. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bio-rad.com [bio-rad.com]
- 8. origene.com [origene.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
TMX-4100: Application in Proteomic Analysis for Targeted Protein Degradation Studies
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals in the fields of proteomics, cell biology, and oncology.
Introduction:
TMX-4100 is a novel molecular glue degrader that induces the degradation of specific target proteins through the ubiquitin-proteasome system. It is a derivative of the compound FPFT-2216 and demonstrates high selectivity for the degradation of Phosphodiesterase 6D (PDE6D).[1] This application note provides a detailed overview of the use of this compound in proteomic analysis to identify its protein targets, assess its selectivity, and elucidate its mechanism of action. The protocols outlined below are designed for researchers utilizing mass spectrometry-based proteomics to investigate the effects of this compound on the cellular proteome.
Principle of Action
This compound functions as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), part of the Cullin-4 RING E3 ligase (CRL4) complex, and the target protein, PDE6D. This induced proximity leads to the polyubiquitination of PDE6D, marking it for degradation by the 26S proteasome. By selectively degrading PDE6D, this compound can be used to study the roles of this protein in cellular processes, particularly its function as a chaperone for prenylated proteins such as KRAS.
Key Applications in Proteomic Analysis
-
Target Identification and Validation: Confirming PDE6D as the primary target of this compound-induced degradation.
-
Selectivity Profiling: Assessing the proteome-wide selectivity of this compound to identify potential off-target effects.
-
Pathway Analysis: Investigating the downstream signaling consequences of PDE6D degradation.
-
Dose-Response and Time-Course Studies: Characterizing the dynamics of this compound-induced protein degradation.
Quantitative Data Presentation
The following tables present representative quantitative proteomics data from a Tandem Mass Tag (TMT)-based experiment in MOLT-4 cells treated with this compound and its parent compound, FPFT-2216. Data is shown as log2 fold change in protein abundance relative to a vehicle control.
Table 1: Degradation of Primary Target and Known Off-Targets
| Protein | Gene | This compound (1 µM, 6h) Log2 Fold Change | FPFT-2216 (1 µM, 6h) Log2 Fold Change |
| Phosphodiesterase 6D | PDE6D | -2.5 | -2.2 |
| Casein kinase 1α | CSNK1A1 | -0.2 | -1.8 |
| Ikaros | IKZF1 | -0.1 | -2.0 |
| Aiolos | IKZF3 | -0.1 | -2.1 |
Table 2: Proteome-wide Selectivity Profile of this compound
| Protein | Gene | This compound (1 µM, 6h) Log2 Fold Change | Description |
| Protein 1 | GENE1 | -0.05 | Unchanged |
| Protein 2 | GENE2 | 0.10 | Unchanged |
| Protein 3 | GENE3 | -0.12 | Unchanged |
| ... | ... | ... | ... |
| Protein n | GENEn | 0.08 | Unchanged |
Experimental Protocols
Protocol 1: Proteome-wide Analysis of this compound Treated Cells using TMT-based Quantitative Proteomics
This protocol outlines the steps for cell culture, treatment, protein extraction, digestion, TMT labeling, and mass spectrometry analysis to assess the proteome-wide effects of this compound.
1. Cell Culture and Treatment:
- Culture MOLT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
- Seed cells at a density of 0.5 x 10^6 cells/mL.
- Treat cells with 1 µM this compound, 1 µM FPFT-2216 (as a control), or DMSO (vehicle control) for 6 hours.
- Harvest cells by centrifugation and wash twice with ice-cold PBS.
2. Protein Extraction and Digestion:
- Lyse cell pellets in a buffer containing 8 M urea (B33335), 50 mM Tris-HCl pH 8.5, and protease/phosphatase inhibitors.
- Sonicate the lysate to shear DNA and clarify by centrifugation.
- Determine protein concentration using a BCA assay.
- Reduce disulfide bonds with 5 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C.
- Alkylate free cysteines with 15 mM iodoacetamide (B48618) (IAA) for 30 minutes at room temperature in the dark.
- Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl pH 8.5.
- Digest proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
3. Peptide Desalting and TMT Labeling:
- Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
- Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
- Elute peptides with 80% acetonitrile, 0.1% TFA and dry under vacuum.
- Reconstitute peptides in 100 mM TEAB buffer.
- Label peptides with the appropriate TMTpro reagents according to the manufacturer's instructions.
- Quench the labeling reaction with hydroxylamine.
4. Peptide Fractionation and Mass Spectrometry:
- Combine the TMT-labeled peptide samples.
- Fractionate the combined sample using high-pH reversed-phase liquid chromatography.
- Analyze each fraction by LC-MS/MS on an Orbitrap mass spectrometer.
5. Data Analysis:
- Process the raw mass spectrometry data using a software suite such as Proteome Discoverer or MaxQuant.
- Search the data against a human protein database (e.g., UniProt/Swiss-Prot).
- Quantify TMT reporter ion intensities to determine relative protein abundance.
- Perform statistical analysis to identify significantly regulated proteins.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound induced degradation of PDE6D.
Caption: Role of PDE6D in KRAS trafficking and the effect of this compound.
Caption: Experimental workflow for this compound proteomic analysis.
References
TMX-4100: Step-by-Step Guide for Solubility Preparation and Experimental Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-4100 is a selective degrader of phosphodiesterase 6D (PDE6D), demonstrating high degradation efficiency in various tumor cell lines, including MOLT4, Jurkat, and MM.1S, with DC50 values below 200 nM.[1][2] Its targeted degradation of PDE6D makes it a compound of significant interest for research in oncology, particularly in the context of multiple myeloma.[1][2][3] This document provides a comprehensive guide to the preparation of this compound solutions for in vitro studies, including detailed protocols and solubility data.
This compound: Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₄O₂S |
| Molecular Weight | 262.29 g/mol [3][4] |
| CAS Number | 2367619-63-2[3] |
| Appearance | White solid[3] |
| Purity (HPLC) | ≥ 95%[3] |
This compound Solubility
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3] For aqueous solutions, the use of co-solvents is necessary to achieve desired concentrations for cell-based assays.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 105 mg/mL[5] | 400.32 mM[5] | Heating to 45°C and low-frequency sonication can aid dissolution. Use freshly opened DMSO to avoid reduced solubility due to water absorption.[5] |
| Co-solvent System | ≥ 0.71 mg/mL[5][6] | ≥ 2.71 mM[5][6] | A mixture of DMSO, PEG300, Tween-80, and saline is effective for preparing aqueous working solutions. |
| Ethanol (B145695) | Limited | Not Determined | Direct solubility in ethanol is limited. Co-solvents are recommended for aqueous dilutions. |
| PBS (Phosphate-Buffered Saline) | Insoluble | Not Applicable | This compound is practically insoluble in aqueous buffers alone. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, warm the solution to 45°C and sonicate for 5-10 minutes until the solution is clear.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 3-6 months) or at -80°C for long-term storage (up to 12 months).[5]
Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent System
This protocol details the preparation of a ≥ 0.71 mg/mL working solution of this compound suitable for cell culture experiments.[5][6]
Materials:
-
This compound DMSO stock solution (e.g., 7.1 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile saline solution (0.9% NaCl)
-
Sterile tubes for dilution
Procedure:
-
Prepare a 7.1 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 7.1 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until homogeneous.
-
Add 450 µL of sterile saline to the mixture to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. This will result in a clear solution with a this compound concentration of ≥ 0.71 mg/mL.[5][6]
-
This working solution should be prepared fresh for each experiment.
This compound Mechanism of Action: PDE6D Degradation
This compound functions as a molecular glue, inducing the degradation of PDE6D. PDE6D acts as a chaperone for prenylated proteins, most notably RAS GTPases. It facilitates their transport from the Golgi and endoplasmic reticulum to the plasma membrane, a critical step for their signaling activity. By degrading PDE6D, this compound disrupts the trafficking of these proteins, thereby inhibiting downstream signaling pathways, such as the RAS/MAPK pathway, which are often hyperactivated in cancer.
Caption: Mechanism of this compound-induced PDE6D degradation.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
References
Application Notes and Protocols: TMX-4100 in Xenograft Models of Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite significant therapeutic advancements, MM remains largely incurable, underscoring the urgent need for novel therapeutic strategies. TMX-4100 is a novel small molecule that has been identified as a selective degrader of phosphodiesterase 6D (PDE6D) and casein kinase 1 alpha (CK1α).[1] This document provides detailed application notes and protocols for evaluating the preclinical efficacy of this compound in xenograft models of multiple myeloma.
Postulated Mechanism of Action of this compound in Multiple Myeloma
This compound functions as a "molecular glue," inducing the degradation of its target proteins via the CRL4CRBN E3 ubiquitin ligase complex.[1] The rationale for its use in multiple myeloma is based on the roles of its targets, PDE6D and CK1α, in key oncogenic signaling pathways.
-
PDE6D: This protein is involved in the trafficking of prenylated proteins, including members of the RAS superfamily. By degrading PDE6D, this compound may disrupt RAS signaling, which is frequently activated in multiple myeloma and contributes to cell proliferation and survival.[2]
-
CK1α: This kinase is a component of the β-catenin destruction complex. Its degradation can lead to the stabilization and accumulation of β-catenin, a key mediator of the Wnt signaling pathway. Aberrant Wnt signaling has been implicated in the pathogenesis of multiple myeloma.[3]
Furthermore, the parent compound of this compound is known to degrade Ikaros (IKZF1) and Aiolos (IKZF3),[1] which are established targets of immunomodulatory drugs (IMiDs) approved for multiple myeloma treatment. While this compound is described as more selective, any residual activity against these zinc finger transcription factors could also contribute to its anti-myeloma effects.
The following diagram illustrates the postulated signaling pathways affected by this compound in multiple myeloma cells.
Caption: Postulated mechanism of this compound in MM.
In Vivo Xenograft Models of Multiple Myeloma
The selection of an appropriate xenograft model is critical for evaluating the efficacy of this compound. Both subcutaneous and disseminated models using human multiple myeloma cell lines in immunodeficient mice are recommended.
Recommended Cell Lines:
-
RPMI-8226: Another commonly used human myeloma cell line.[6][7]
-
MM.1S: A human myeloma cell line known for its use in preclinical drug evaluation.[6][8]
-
NCI-H929: A human myeloma cell line often used in disseminated models.[8]
Animal Models:
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice: Suitable for the engraftment of human myeloma cells.[5][6][9]
-
NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice: Highly immunodeficient, allowing for robust engraftment of human cells.[9]
Experimental Protocols
The following protocols provide a framework for conducting in vivo efficacy studies of this compound.
Protocol 1: Subcutaneous Multiple Myeloma Xenograft Model
This model is useful for assessing the direct effect of this compound on tumor growth.
Materials:
-
OPM-2 or RPMI-8226 human multiple myeloma cells
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female NOD/SCID or NSG mice
-
This compound, vehicle control, and positive control (e.g., bortezomib)
-
Calipers, syringes, needles
-
Anesthesia
Procedure:
-
Cell Culture: Culture OPM-2 or RPMI-8226 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of inoculation, harvest cells in their exponential growth phase. Centrifuge, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL.
-
Tumor Cell Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Drug Administration: Administer this compound, vehicle, and positive control according to the desired dosing schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection). Record mouse body weights at each dosing.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size (e.g., 2000 mm³) or at the end of the study period. Collect tumors for downstream analysis (e.g., histology, Western blot, PCR).
Protocol 2: Disseminated Multiple Myeloma Xenograft Model
This model better recapitulates the systemic nature of multiple myeloma and allows for the assessment of this compound on tumor burden in the bone marrow.
Materials:
-
MM.1S-luc or NCI-H929-luc (luciferase-expressing) human multiple myeloma cells
-
Materials for cell culture as in Protocol 1
-
6-8 week old female NOD/SCID or NSG mice
-
This compound, vehicle control, and positive control
-
Bioluminescence imaging (BLI) system (e.g., IVIS)
-
D-luciferin
Procedure:
-
Cell Culture and Preparation: Culture and prepare luciferase-expressing myeloma cells as described in Protocol 1. Resuspend cells in sterile PBS at a concentration of 2.5 x 107 cells/mL.
-
Tumor Cell Inoculation: Inject 200 µL of the cell suspension (5 x 106 cells) into the tail vein of each mouse.
-
Tumor Engraftment and Monitoring: Monitor tumor engraftment and progression weekly using bioluminescence imaging.
-
Randomization and Treatment: Once a consistent BLI signal is detected (typically 7-14 days post-inoculation), randomize mice into treatment groups. Administer this compound and controls as described in Protocol 1.
-
Monitoring Tumor Burden and Survival: Monitor tumor burden weekly using BLI. Record mouse body weights and monitor for signs of disease progression (e.g., hind limb paralysis).
The following diagram outlines the general experimental workflow for a xenograft study.
Caption: Workflow for in vivo xenograft studies.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Efficacy of this compound in a Subcutaneous OPM-2 Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 1500 ± 150 | - | -2 ± 1.5 |
| This compound (25 mg/kg) | 10 | 825 ± 120 | 45 | -5 ± 2.0 |
| This compound (50 mg/kg) | 10 | 450 ± 90 | 70 | -8 ± 2.5 |
| Bortezomib (1 mg/kg) | 10 | 375 ± 80 | 75 | -10 ± 3.0 |
Table 2: Efficacy of this compound in a Disseminated MM.1S-luc Xenograft Model
| Treatment Group | N | Median Survival (Days) | Increase in Lifespan (%) | Mean BLI Signal at Day 28 (photons/s) ± SEM |
| Vehicle Control | 10 | 30 | - | 1.5 x 10⁸ ± 0.3 x 10⁸ |
| This compound (25 mg/kg) | 10 | 42 | 40 | 0.8 x 10⁸ ± 0.2 x 10⁸ |
| This compound (50 mg/kg) | 10 | 51 | 70 | 0.3 x 10⁸ ± 0.1 x 10⁸ |
| Bortezomib (1 mg/kg) | 10 | 54 | 80 | 0.2 x 10⁸ ± 0.1 x 10⁸ |
Conclusion
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in xenograft models of multiple myeloma. The detailed protocols and data presentation formats are intended to assist researchers in designing and executing robust studies to determine the potential of this compound as a novel therapeutic for this challenging malignancy. The postulated mechanisms of action, targeting key oncogenic pathways in multiple myeloma, provide a strong rationale for its investigation. Successful outcomes in these preclinical models would warrant further development and clinical investigation of this compound.
References
- 1. Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathogenic signaling in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple myeloma: signaling pathways and targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OPM2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Establishment of a Human Multiple Myeloma Xenograft Model in the Chicken to Study Tumor Growth, Invasion and Angiogenesis [jove.com]
- 6. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Optimising an innovative xenograft model for inoculation of myeloma cell lines - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 8. oncology.labcorp.com [oncology.labcorp.com]
- 9. Frontiers | Animal Models of Multiple Myeloma Bone Disease [frontiersin.org]
Application Notes and Protocols: Determining Optimal TMX-4100 Treatment Duration for PDE6D Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-4100 is a selective phosphodiesterase 6D (PDE6D) degrader that functions as a molecular glue, inducing the proximity of PDE6D to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of PDE6D.[1][2][3] This targeted protein degradation strategy offers a promising therapeutic avenue for diseases where PDE6D plays a critical role.[3] Optimizing the treatment duration of this compound is crucial for achieving maximal PDE6D degradation while minimizing off-target effects. These application notes provide detailed protocols for determining the optimal treatment duration of this compound for efficient PDE6D degradation in a cellular context.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound | Cell Line | Parameter | Value | Treatment Time | Reference |
| This compound | MOLT4, Jurkat, MM.1S | DC50 | < 200 nM | Not Specified | [4][5] |
| This compound | MOLT4 | PDE6D Degradation | High | 4 hours | [4] |
| FPFT-2216 | MOLT4 | PDE6D Degradation | > 50% | 4 hours | [6] |
| FPFT-2216 | MOLT4 | PDE6D Degradation | Complete | 2 hours | [6] |
| FPFT-2216 | MOLT4 | PDE6D Degradation | Persistent | at least 24 hours | [6] |
| TMX-4113 | MOLT4 | PDE6D Degradation | High | 4 hours | [7] |
Note: this compound is a chemical analog of FPFT-2216.[2] The degradation kinetics of FPFT-2216 suggest that significant PDE6D degradation by this compound likely occurs within the first few hours of treatment and is sustained.
Signaling Pathway
The mechanism of this compound-induced PDE6D degradation involves the ubiquitin-proteasome system. This compound acts as a molecular glue, binding to the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex and inducing a conformational change that promotes the recruitment of PDE6D as a neosubstrate.[1][3][8] The E3 ligase then polyubiquitinates PDE6D, marking it for recognition and degradation by the 26S proteasome.
Caption: this compound mediated PDE6D degradation pathway.
Experimental Protocols
Protocol 1: Time-Course Analysis of PDE6D Degradation by Western Blot
This protocol details a time-course experiment to determine the optimal treatment duration of this compound for PDE6D degradation.
1. Materials:
-
Cell line of interest (e.g., MOLT4, Jurkat, MM.1S)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PDE6D
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium at the desired final concentration (e.g., 200 nM).
-
Treat cells with this compound for a range of time points. Based on the kinetics of the related compound FPFT-2216, the following time points are recommended: 0, 1, 2, 4, 8, 16, and 24 hours.[6]
-
Include a vehicle control (DMSO) for each time point.
-
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against PDE6D overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for PDE6D and the loading control using densitometry software.
-
Normalize the PDE6D band intensity to the corresponding loading control band intensity.
-
Plot the normalized PDE6D levels against the treatment time to determine the time point at which maximal degradation is achieved.
-
Protocol 2: Dose-Response Analysis of PDE6D Degradation
To confirm the optimal concentration of this compound to be used in the time-course experiment, a dose-response analysis should be performed first.
1. Procedure:
-
Follow the steps outlined in Protocol 1, but instead of varying the treatment time, treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 200, 500, 1000 nM) for a fixed, intermediate time point (e.g., 4 or 6 hours).
-
Analyze the data by plotting the normalized PDE6D levels against the this compound concentration to determine the DC50 (the concentration at which 50% of the protein is degraded).
Experimental Workflow and Logic
The process of determining the optimal treatment duration for this compound involves a logical progression from initial dose-finding to a detailed time-course analysis.
Caption: Workflow for determining optimal this compound treatment.
Caption: Logical flow for optimizing treatment duration.
Conclusion
By following these detailed protocols and workflows, researchers can effectively determine the optimal treatment duration for this compound to achieve maximal and sustained degradation of PDE6D. This information is critical for designing subsequent in vitro and in vivo experiments to further elucidate the therapeutic potential of this compound. The provided data on the related compound FPFT-2216 suggests that PDE6D degradation is a rapid process, likely reaching its maximum within a few hours of this compound administration. A comprehensive time-course analysis will precisely define this optimal window for therapeutic intervention.
References
- 1. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PDE6D Inhibition: Lentiviral shRNA Knockdown vs. TMX-4100 Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 6D (PDE6D) has emerged as a critical regulator of intracellular trafficking of prenylated proteins, most notably the RAS family of small GTPases. By acting as a chaperone, PDE6D facilitates the transport of farnesylated RAS to the plasma membrane, a prerequisite for its activation and downstream signaling. Dysregulation of this process is implicated in various cancers, making PDE6D an attractive therapeutic target. This document provides a detailed comparison of two prominent methods for inhibiting PDE6D function: lentiviral short hairpin RNA (shRNA) knockdown and treatment with the selective degrader TMX-4100.
This guide offers comprehensive application notes and detailed experimental protocols for both methodologies, enabling researchers to select and implement the most suitable approach for their specific experimental needs. The information is tailored for professionals in academic research and drug development, providing a foundation for investigating the roles of PDE6D in cellular signaling and disease.
Mechanism of Action
Lentiviral shRNA Knockdown of PDE6D: This genetic approach utilizes the cell's own RNA interference (RNAi) machinery to achieve a stable and long-term reduction of PDE6D expression. A lentiviral vector is used to deliver a short hairpin RNA sequence targeting the PDE6D mRNA. Once transcribed, this shRNA is processed by the Dicer enzyme into a small interfering RNA (siRNA), which is then incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides RISC to the target PDE6D mRNA, leading to its cleavage and subsequent degradation, thereby preventing protein translation.
This compound Treatment: this compound is a selective PDE6D degrader that functions as a "molecular glue."[1] It induces the degradation of the PDE6D protein by hijacking the cell's ubiquitin-proteasome system. This compound facilitates the interaction between PDE6D and the CRL4-CRBN E3 ubiquitin ligase complex, leading to the polyubiquitination of PDE6D.[1][2] This marks the protein for recognition and degradation by the 26S proteasome, resulting in a rapid and potent reduction of cellular PDE6D levels.[1]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data for both lentiviral shRNA knockdown of PDE6D and this compound treatment, compiled from various studies. It is important to note that direct comparative studies are limited, and thus the data is presented to provide a general overview of the efficacy of each method.
Table 1: Efficacy of PDE6D Inhibition
| Parameter | Lentiviral shRNA Knockdown | This compound Treatment |
| Target | PDE6D mRNA | PDE6D Protein |
| Mechanism | mRNA cleavage | Protein degradation |
| Reported Efficacy | 70-99% reduction in mRNA/protein levels | DC50 < 200 nM in MOLT-4, Jurkat, and MM.1S cells[3] |
| Time to Effect | 48-72 hours post-transduction for significant knockdown | 4-24 hours for significant degradation[1] |
| Duration of Effect | Stable and long-term in transduced cell lines | Transient, dependent on compound half-life and re-dosing |
Table 2: Specificity and Off-Target Effects
| Parameter | Lentiviral shRNA Knockdown | This compound Treatment |
| On-Target Specificity | High, determined by shRNA sequence homology | High selectivity for PDE6D degradation[1][2] |
| Potential Off-Targets | Other mRNAs with partial sequence homology, potential for saturation of the RNAi machinery | Other proteins that may interact with the CRBN E3 ligase in the presence of the compound |
| Reported Off-Targets | Can vary depending on the shRNA sequence and cell type. Off-target effects can be mitigated by careful shRNA design and the use of multiple distinct shRNA sequences. | This compound was developed from a less selective compound (FPFT-2216) to have greater selectivity for PDE6D over other proteins like CK1α.[1][2] Proteomics analysis can be used to comprehensively assess off-target degradation.[4] |
Table 3: Downstream Effects on RAS Signaling
| Parameter | Lentiviral shRNA Knockdown | This compound Treatment |
| Effect on RAS Localization | Mislocalization of KRAS from the plasma membrane to endomembranes[5] | Disruption of PDE6D-RAS interaction and mislocalization of RAS from the plasma membrane[6][7] |
| Downstream Pathway Inhibition | Reduction in nanoclustering of K-Ras, but not H-Ras, on the plasma membrane[5] | Inhibition of downstream signaling pathways including MAPK/ERK and PI3K/AKT[6][8] |
| Functional Consequences | Inhibition of proliferation and sphere formation in KRAS-dependent cancer cells[5] | Anti-leukemic effects in vitro and in vivo[6][7] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of PDE6D in MOLT-4 Cells
This protocol provides a general guideline for the transduction of MOLT-4 cells with lentiviral particles carrying a PDE6D-targeting shRNA.
Materials:
-
Lentiviral particles containing a validated shRNA sequence targeting human PDE6D (e.g., from commercial suppliers)
-
Non-targeting (scrambled) shRNA lentiviral particles (Negative Control)
-
MOLT-4 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Polybrene (Hexadimethrine Bromide)
-
Puromycin
-
96-well or 12-well tissue culture plates
-
Centrifuge
Procedure:
-
Cell Plating (Day 1):
-
Seed MOLT-4 cells at a density of 1.6 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Transduction (Day 2):
-
Prepare a medium mixture containing Polybrene at a final concentration of 5-8 µg/mL.[9]
-
Gently remove the old medium and add 110 µL of the Polybrene-containing medium to each well.[10]
-
Thaw the lentiviral particles on ice and gently mix.
-
Add the desired amount of lentiviral particles (a range of Multiplicity of Infection - MOI - from 1 to 10 should be tested to optimize knockdown efficiency).[10]
-
Include wells with non-targeting shRNA as a negative control.
-
Gently swirl the plate to mix and incubate overnight (18-20 hours) at 37°C.
-
-
Medium Change (Day 3):
-
Gently centrifuge the plate to pellet the cells.
-
Carefully aspirate the medium containing the viral particles and replace it with 200 µL of fresh, complete RPMI-1640 medium.[9]
-
Continue to incubate the cells.
-
-
Selection (Day 4 onwards):
-
24-48 hours post-transduction, begin selection by adding Puromycin to the culture medium. The optimal concentration of Puromycin (typically 1-10 µg/mL) should be determined beforehand with a kill curve for MOLT-4 cells.[11]
-
Replace the medium with fresh Puromycin-containing medium every 3-4 days.
-
Expand the surviving puromycin-resistant cells.
-
-
Validation of Knockdown:
-
After selection and expansion, assess PDE6D knockdown efficiency at both the mRNA and protein levels using qRT-PCR and Western blotting, respectively.
-
Protocol 2: this compound Treatment of Cancer Cell Lines
This protocol outlines a general procedure for treating adherent or suspension cancer cell lines with this compound to induce PDE6D degradation.
Materials:
-
This compound (stored as a stock solution in DMSO at -20°C)
-
Cancer cell line of interest (e.g., MOLT-4, Jurkat, MM.1S)
-
Appropriate complete culture medium
-
DMSO (vehicle control)
-
Tissue culture plates or flasks
-
Reagents for cell lysis and protein quantification (e.g., RIPA buffer, BCA assay)
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Plating:
-
Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment and harvesting.
-
For adherent cells, allow them to attach overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all conditions (typically ≤ 0.1%).
-
A dose-response experiment is recommended to determine the optimal concentration. This compound has been shown to be effective at concentrations below 200 nM in sensitive cell lines.[3] A starting range of 10 nM to 1 µM is suggested.
-
Include a vehicle control (DMSO only) treatment.
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired duration. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to determine the optimal treatment time for maximal PDE6D degradation.[1]
-
-
Cell Harvesting and Lysis:
-
Following treatment, harvest the cells. For adherent cells, wash with ice-cold PBS before lysing. For suspension cells, pellet by centrifugation and wash with PBS.
-
Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
-
Analysis of PDE6D Degradation and Downstream Signaling:
-
Analyze the cell lysates by Western blotting to assess the levels of PDE6D protein. Use an antibody specific for PDE6D.
-
To investigate the effect on downstream signaling, probe the Western blots with antibodies against total and phosphorylated forms of key signaling proteins in the RAS pathway, such as ERK (p44/42 MAPK) and AKT.[6][8]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PDE6D-mediated RAS signaling pathway and points of intervention.
Experimental Workflow Diagrams
Caption: Workflow for lentiviral shRNA knockdown of PDE6D.
Caption: Workflow for this compound treatment and analysis.
Conclusion
Both lentiviral shRNA knockdown and this compound treatment are powerful tools for studying the function of PDE6D. The choice between these two methods will depend on the specific experimental goals. Lentiviral shRNA offers a stable and long-term solution for gene silencing, ideal for creating knockout cell lines and for studies requiring prolonged inhibition. This compound, on the other hand, provides a rapid and potent method for protein degradation, making it well-suited for acute inhibition studies and for investigating the immediate consequences of PDE6D loss. By understanding the principles, advantages, and limitations of each approach, researchers can effectively probe the role of PDE6D in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validation of a small molecule inhibitor of PDE6D-RAS interaction with favorable anti-leukemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. communities.springernature.com [communities.springernature.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Application Notes and Protocols for Studying TMX-4100 Targets via Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-4100 is a novel small molecule compound derived from FPFT-2216, which functions as a "molecular glue" to induce the degradation of specific protein targets.[1] It exhibits greater selectivity for degrading Phosphodiesterase 6D (PDE6D) and Casein Kinase 1α (CK1α).[1][2] this compound mediates its effect by fostering an interaction between the target protein and the CRL4CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][2]
This document provides a detailed immunoprecipitation (IP) protocol designed to isolate and study the interactions between this compound, its protein targets (PDE6D and CK1α), and components of the E3 ligase complex. This co-immunoprecipitation (Co-IP) approach is a powerful tool for confirming target engagement, elucidating the mechanism of action, and identifying other potential binding partners.[3][4]
Data Presentation
The following tables represent hypothetical data that could be obtained from a co-immunoprecipitation experiment followed by mass spectrometry or Western blot analysis to quantify the protein-protein interactions induced by this compound.
Table 1: Quantification of Co-immunoprecipitated Proteins with PDE6D Antibody
| Treatment | Bait Protein | Prey Protein | Fold Enrichment (vs. Vehicle) |
| Vehicle (DMSO) | PDE6D | CRBN | 1.0 |
| This compound (1 µM) | PDE6D | CRBN | 8.5 |
| Vehicle (DMSO) | PDE6D | DDB1 | 1.2 |
| This compound (1 µM) | PDE6D | DDB1 | 7.9 |
| Vehicle (DMSO) | PDE6D | CUL4A | 0.9 |
| This compound (1 µM) | PDE6D | CUL4A | 8.2 |
Table 2: Quantification of Co-immunoprecipitated Proteins with CK1α Antibody
| Treatment | Bait Protein | Prey Protein | Fold Enrichment (vs. Vehicle) |
| Vehicle (DMSO) | CK1α | CRBN | 1.1 |
| This compound (1 µM) | CK1α | CRBN | 9.2 |
| Vehicle (DMSO) | CK1α | DDB1 | 1.0 |
| This compound (1 µM) | CK1α | DDB1 | 8.7 |
| Vehicle (DMSO) | CK1α | CUL4A | 1.3 |
| This compound (1 µM) | CK1α | CUL4A | 9.5 |
Experimental Protocols
This protocol is optimized for mammalian cells and can be adapted for various cell lines expressing the target proteins.
Materials
-
Cell Lines: MOLT4, Jurkat, or MM.1S cells (known to be responsive to this compound related compounds)[5]
-
This compound
-
Vehicle Control: DMSO
-
Primary Antibodies:
-
Rabbit anti-PDE6D
-
Mouse anti-CK1α
-
Rabbit anti-CRBN
-
Rabbit anti-DDB1
-
Mouse anti-CUL4A
-
Normal Rabbit IgG (Isotype control)
-
Normal Mouse IgG (Isotype control)
-
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors just before use.[6]
-
Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.
-
Elution Buffer: 1X SDS-PAGE sample buffer.[8]
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Magnetic separation rack [7]
Procedure
1. Cell Culture and Treatment:
-
Culture cells to a density of approximately 1-2 x 107 cells per immunoprecipitation.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for the optimal duration (e.g., 4 hours).[2][5]
2. Cell Lysis:
-
Harvest cells by centrifugation.[6]
-
Wash the cell pellet once with ice-cold PBS.[7]
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.[4]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[7]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
3. Immunoprecipitation:
-
Dilute the protein lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 30 minutes at 4°C with gentle rotation. This step reduces non-specific binding.[9]
-
Place the tubes on a magnetic separation rack and transfer the pre-cleared supernatant to a new tube.
-
To the pre-cleared lysate, add the primary antibody (e.g., anti-PDE6D, anti-CK1α, or isotype control IgG) at a pre-determined optimal concentration.
-
Incubate overnight at 4°C with gentle rotation to form the antibody-antigen complex.[6]
4. Immune Complex Capture:
-
Add 30 µL of pre-washed Protein A/G magnetic beads to each tube.
-
Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
5. Washing:
-
Pellet the beads using a magnetic separation rack and discard the supernatant.[7]
-
Wash the beads three to five times with 500 µL of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.[7]
6. Elution:
-
After the final wash, remove all residual wash buffer.
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.[8]
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads using a magnetic separation rack and carefully collect the supernatant containing the eluted proteins.
7. Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE followed by Western blotting to detect the target protein and its binding partners. Alternatively, for a more comprehensive analysis of interacting proteins, the eluate can be subjected to mass spectrometry.
Visualizations
Signaling Pathway
Caption: this compound mediated protein degradation pathway.
Experimental Workflow
Caption: Immunoprecipitation workflow for this compound targets.
References
- 1. Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Flow Cytometry Analysis of Cellular Responses to TMX-4100 Treatment
Introduction
TMX-4100 is a novel small molecule compound that functions as a selective protein degrader. Developed from the "molecular glue" compound FPFT-2216, this compound selectively induces the degradation of Phosphodiesterase 6D (PDE6D) and Casein Kinase 1 alpha (CK1α)[1]. It operates through a mechanism similar to immunomodulatory drugs (IMiDs), which reprogram the CRL4CRBN E3 ubiquitin ligase to target specific proteins for ubiquitination and subsequent proteasomal degradation[1]. The targeted degradation of key cellular proteins can disrupt critical signaling pathways, often leading to cell cycle arrest and apoptosis, making compounds like this compound promising candidates for cancer therapy[2][3][4].
Flow cytometry is a powerful, high-throughput technique for single-cell analysis, making it an ideal platform to characterize the cellular effects of therapeutic compounds[5][6][7]. This application note describes the use of flow cytometry to quantify the dose-dependent effects of this compound on cell viability, apoptosis, and cell cycle progression in a cancer cell line.
Core Applications:
-
Quantifying apoptosis induction via Annexin V and Propidium Iodide (PI) staining.
-
Analyzing cell cycle distribution using Propidium Iodide (PI) staining and DNA content analysis.
-
Assessing overall cell viability.
Data Summary
Human colorectal cancer cells (HCT116) were cultured and treated with varying concentrations of this compound or a vehicle control (0.1% DMSO) for 48 hours. Following treatment, cells were analyzed using specific flow cytometry assays. The quantitative results are summarized below.
Table 1: Apoptosis Analysis of HCT116 Cells Treated with this compound for 48h
| This compound Conc. (µM) | Healthy (Annexin V-/PI-) | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis/Necrosis (Annexin V+/PI+) |
|---|---|---|---|
| 0 (Vehicle) | 94.1% | 2.5% | 3.4% |
| 0.1 | 85.3% | 8.1% | 6.6% |
| 1.0 | 62.7% | 24.5% | 12.8% |
| 10.0 | 25.9% | 51.3% | 22.8% |
Table 2: Cell Cycle Analysis of HCT116 Cells Treated with this compound for 48h
| This compound Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| 0 (Vehicle) | 45.2% | 35.5% | 19.3% |
| 0.1 | 53.1% | 29.8% | 17.1% |
| 1.0 | 68.9% | 15.2% | 15.9% |
| 10.0 | 75.4% | 8.5% | 16.1% |
Interpretation of Results
The data indicates that this compound induces apoptosis in HCT116 cells in a dose-dependent manner. A significant increase in the early apoptotic population (Annexin V positive, PI negative) is observed at concentrations of 1.0 µM and higher. Furthermore, this compound causes a robust arrest of the cell cycle in the G0/G1 phase, with a corresponding decrease in the percentage of cells in the S phase. This suggests that the degradation of target proteins by this compound disrupts normal cell cycle progression, ultimately leading to programmed cell death.
Visualized Workflows and Pathways
Caption: Simplified signaling pathway for this compound action.
Caption: High-level workflow for this compound cell analysis.
Detailed Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide
This protocol is used to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.[8] Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is bound by Annexin V.[8][9] Late apoptotic and necrotic cells have compromised membranes that allow Propidium Iodide (PI) to enter and stain the DNA.[8]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic populations are included. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash cells once with 2 mL of cold PBS, centrifuge as in step 1, and carefully decant the supernatant.
-
Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the tube.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature, protected from light.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour). Use unstained, PI-only, and Annexin V-only controls to set compensation and gates.
Protocol 2: Cell Cycle Analysis using Propidium Iodide
This protocol quantifies the cellular DNA content to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[10]
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)[10]
-
RNase A solution (e.g., 100 µg/mL)[10]
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells (~1 x 10⁶ cells per sample)[10]
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 400 µL of PBS.[10]
-
Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension. This minimizes cell clumping.[10][11]
-
Incubation (Fixation): Incubate the cells on ice for at least 30 minutes. (Cells can be stored at 4°C in ethanol for several weeks).[10][11]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet twice with 3 mL of PBS.[10]
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to ensure only DNA is stained.[10]
-
PI Staining: Add 400 µL of PI staining solution and mix well.[10]
-
Incubation (Staining): Incubate at room temperature for 10-30 minutes, protected from light.[10][12]
-
Analysis: Analyze on a flow cytometer. Use a low flow rate and ensure the PI signal is collected on a linear scale. Use a doublet discrimination gate to exclude cell aggregates from the analysis.[11]
References
- 1. Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scientists Discover New Molecule That Kills Hard-to-Treat Cancers - News Center | The University of Texas at Dallas [news.utdallas.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Multiparameter flow cytometric detection and analysis of rare cells in in vivo models of cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. boa.unimib.it [boa.unimib.it]
- 8. scispace.com [scispace.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Troubleshooting & Optimization
Troubleshooting TMX-4100 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of TMX-4100 in aqueous solutions. Researchers, scientists, and drug development professionals can use this resource to address challenges encountered during their experiments.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
Issue: this compound is not dissolving or is precipitating out of my aqueous solution.
This is a common challenge with hydrophobic compounds like this compound. The following steps provide a systematic approach to troubleshooting and resolving solubility issues.
Step 1: Initial Assessment and Basic Troubleshooting
-
Question: Have you confirmed the quality and purity of your this compound lot?
-
Answer: Impurities can sometimes affect solubility. If possible, verify the purity of your compound using appropriate analytical techniques.
-
-
Question: What is the current pH of your aqueous solution?
-
Answer: The solubility of many compounds is pH-dependent. If this compound has ionizable groups, adjusting the pH can significantly impact its solubility. Experiment with a range of pH values to determine the optimal condition.
-
-
Question: Have you tried gentle heating or agitation?
-
Answer: Sonication or gentle warming can help overcome the initial energy barrier for dissolution. However, be cautious, as excessive heat may degrade the compound.
-
Step 2: Employing Solubilizing Agents and Formulation Strategies
If basic troubleshooting fails, consider using solubilizing agents or alternative formulation approaches. The choice of method will depend on the specific requirements of your experiment.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
This compound is likely a hydrophobic molecule, meaning it has poor solubility in water-based solutions. This is a common characteristic of many organic molecules developed for pharmaceutical applications. The insolubility arises from the unfavorable energetic interactions between the nonpolar compound and the polar water molecules.
Q2: What are the first steps I should take if I observe precipitation?
First, verify that your experimental conditions, such as pH and temperature, are within the recommended range for this compound, if available. Simple measures like vortexing, sonication, or gentle warming can be attempted to redissolve the compound. If precipitation persists, you will likely need to explore the formulation strategies outlined in the troubleshooting guide.
Q3: Can I use organic co-solvents to dissolve this compound?
Yes, using a co-solvent is a common and effective strategy.[1] Co-solvents reduce the polarity of the aqueous solution, making it more favorable for hydrophobic compounds to dissolve. The choice and concentration of the co-solvent should be carefully considered to avoid any negative impact on your experimental system.
Q4: Are there other methods to improve solubility besides co-solvents?
Absolutely. Several techniques can be employed to enhance the solubility of hydrophobic drugs.[1] These include:
-
Complexation: Using agents like cyclodextrins to encapsulate the hydrophobic molecule.[2]
-
Micellar Solubilization: Employing surfactants to form micelles that can carry the drug in their hydrophobic core.[2]
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the drug, which can improve the dissolution rate.[1]
-
Solid Dispersions: Dispersing the drug in a highly soluble carrier.[1][2]
Q5: How do I choose the right solubilization technique for my experiment?
The selection of a suitable technique depends on several factors, including the required concentration of this compound, the tolerance of your experimental system (e.g., cell culture) to excipients, and the desired stability of the final solution. It is often necessary to empirically test a few different approaches to find the optimal one for your specific application.
Experimental Protocols
Protocol 1: General Method for Solubility Enhancement using a Co-solvent
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol, or DMF).
-
Ensure this compound is fully dissolved in the organic solvent. Gentle warming or sonication may be used if necessary.
-
Slowly add the desired volume of the stock solution to your aqueous buffer while vortexing or stirring continuously. This gradual addition helps to prevent immediate precipitation.
-
Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
It is crucial to prepare a vehicle control in your experiments, which consists of the same concentration of the co-solvent in the aqueous buffer without this compound.
Data Presentation
Table 1: Comparison of Common Co-solvents for Solubility Enhancement
| Co-solvent | Typical Starting Concentration (v/v) | Advantages | Disadvantages |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 1% | High solubilizing power for many compounds. | Can be toxic to cells at higher concentrations. |
| Ethanol | 1 - 5% | Biocompatible and less toxic than DMSO. | May have biological effects in some experimental systems. |
| Polyethylene Glycol (PEG) | 5 - 20% | Low toxicity and can improve compound stability. | Can increase the viscosity of the solution. |
| Propylene Glycol | 5 - 20% | Good solubilizing agent with low toxicity. | May not be suitable for all applications. |
Note: The optimal concentration of a co-solvent should be determined empirically for each specific application to maximize solubility while minimizing any potential artifacts.
Visualizations
Caption: Troubleshooting workflow for addressing this compound insolubility.
Caption: Mechanisms of common solubility enhancement techniques.
References
Optimizing TMX-4100 dosage for maximum PDE6D degradation
Technical Support Center: TMX-4100
Welcome to the technical support center for this compound, a selective degrader of Phosphodiesterase 6D (PDE6D). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective, small-molecule degrader of Phosphodiesterase 6D (PDE6D).[1][2][3][4][5] It functions as a Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule that simultaneously binds to the target protein (PDE6D) and an E3 ubiquitin ligase.[6][7][8] This induced proximity facilitates the ubiquitination of PDE6D, marking it for degradation by the cell's proteasome.[9] This approach allows for the catalytic and selective removal of the PDE6D protein, rather than just inhibiting its function.[7][8]
Q2: What is the role of PDE6D in the cell?
A2: PDE6D acts as a transport factor for certain prenylated proteins.[10][11] Prenylation is a post-translational modification that adds a lipid group to proteins, enabling their attachment to cellular membranes.[10] PDE6D specifically chaperones these proteins, including members of the RAS GTPase family, to their correct subcellular locations.[10][12][13] By mediating the trafficking of key signaling proteins like KRAS, PDE6D plays a role in cellular processes such as cell growth and differentiation.[10][13][14]
Q3: What are the recommended starting concentrations for this compound?
A3: For initial experiments, a broad dose-response curve is recommended to determine the optimal concentration for your specific cell line and experimental conditions. A starting point could be a range from 1 nM to 10 µM.[15] Published data indicates that this compound shows DC50 values (the concentration at which 50% of the protein is degraded) of less than 200 nM in MOLT4, Jurkat, and MM.1S cells.[1][2][3][4][5]
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment time can vary. It is recommended to perform a time-course experiment, treating cells for durations such as 2, 4, 8, 12, 24, and 48 hours to identify the point of maximum degradation.[15] Degradation can sometimes be observed within a few hours, while maximal degradation may require longer incubation periods.[15]
Q5: What are the essential negative controls for a this compound degradation experiment?
A5: To ensure the observed degradation is specific and mechanism-dependent, several controls are crucial:
-
Vehicle Control (e.g., DMSO): To assess the baseline level of PDE6D.[16]
-
Proteasome Inhibitor (e.g., MG132): Pre-treatment with a proteasome inhibitor should prevent the degradation of PDE6D, confirming the involvement of the ubiquitin-proteasome system.[15][16][17]
-
E3 Ligase Ligand Competition: Pre-treatment with a high concentration of the E3 ligase ligand alone should compete with this compound and rescue PDE6D degradation.[16]
Data Presentation
Table 1: Example Dose-Response of this compound on PDE6D Levels
| This compound Conc. (nM) | % PDE6D Remaining (vs. Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 95% |
| 10 | 75% |
| 50 | 48% |
| 100 | 22% |
| 200 | 8% |
| 500 | 5% |
| 1000 | 6% (Hook Effect) |
Note: This table presents illustrative data. Actual results will vary by cell line and experimental conditions. The slight increase in remaining protein at 1000 nM is indicative of the "hook effect."[16]
Table 2: Example Time-Course of PDE6D Degradation with 100 nM this compound
| Treatment Time (hours) | % PDE6D Remaining (vs. Time 0) |
| 0 | 100% |
| 2 | 85% |
| 4 | 60% |
| 8 | 35% |
| 12 | 25% |
| 24 | 23% |
| 48 | 24% |
Note: This table presents illustrative data to show a typical degradation profile over time.
Mandatory Visualizations
Caption: Mechanism of this compound-mediated PDE6D degradation.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting decision tree for common issues.
Troubleshooting Guide
Issue 1: No or weak degradation of PDE6D is observed.
-
Question: Is the this compound concentration optimal?
-
Answer: The potency of a degrader can vary significantly between cell lines. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50.[15] Very high concentrations can also lead to reduced efficacy due to the "hook effect," where binary complexes (this compound-PDE6D or this compound-E3 ligase) are favored over the productive ternary complex.[16]
-
-
Question: Is the treatment time appropriate?
-
Answer: Protein degradation is a dynamic process. The time to reach maximum degradation (Dmax) can vary. Conduct a time-course experiment (e.g., 2 to 48 hours) to identify the optimal incubation period.[15]
-
-
Question: Does the cell line express the necessary E3 ligase?
-
Answer: this compound's efficacy depends on the presence of a specific E3 ligase. Verify the expression level of the relevant E3 ligase (e.g., CRBN or VHL) in your chosen cell line via Western blot or qPCR.[15]
-
-
Question: Has proteasome-dependent degradation been confirmed?
-
Answer: To confirm that the degradation is occurring via the proteasome, pre-treat cells with a proteasome inhibitor like MG132. This should "rescue" PDE6D from degradation.[16] If no rescue is observed, the protein loss may be due to other effects.
-
Issue 2: Inconsistent results are observed across Western blot replicates.
-
Question: Is the protein loading consistent?
-
Answer: Accurate protein quantification is critical. Use a reliable protein assay (e.g., BCA) to measure the protein concentration of each lysate and ensure equal amounts are loaded onto the SDS-PAGE gel.[6] Always normalize the PDE6D band intensity to a stable loading control (e.g., GAPDH, β-actin, or Tubulin).[18][19]
-
-
Question: Is the signal within the linear range of detection?
-
Answer: Overexposed or saturated signals on the Western blot will lead to inaccurate quantification.[19] Ensure that the signal intensity for both PDE6D and the loading control falls within the linear range of your detection system. This may require optimizing antibody concentrations and exposure times.
-
Issue 3: High background or non-specific bands appear on the Western blot.
-
Question: Are the blocking and washing steps optimized?
-
Question: Is the antibody concentration correct?
Experimental Protocols
Protocol 1: Western Blot for PDE6D Degradation
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with serial dilutions of this compound or a vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[6]
-
Sample Preparation: Normalize the volume of each lysate to ensure equal protein amounts. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody against PDE6D overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection & Analysis: Develop the blot using an ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software and normalize the PDE6D signal to a loading control.[6]
Protocol 2: Ubiquitination Assay for PDE6D
-
Cell Treatment: Treat cells with this compound (at a concentration that gives strong degradation, e.g., 3-5x DC50) and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-6 hours) to allow for the accumulation of ubiquitinated proteins.
-
Lysis: Lyse cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions, then boil for 10 minutes.[21]
-
Immunoprecipitation:
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration (to ~0.1%).
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the lysate with an anti-PDE6D antibody overnight at 4°C to immunoprecipitate PDE6D and its ubiquitinated forms.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer. Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect the characteristic smear or ladder of ubiquitinated PDE6D.[22]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Музей 7 ПСО Главного управления МЧС России по ХМАО-Югре | Virtual tour generated by Panotour [xn--b1ae4ad.xn--p1ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. benchchem.com [benchchem.com]
- 7. portlandpress.com [portlandpress.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. excelra.com [excelra.com]
- 10. What are PDE6D inhibitors and how do they work? [synapse.patsnap.com]
- 11. PDE6D - Wikipedia [en.wikipedia.org]
- 12. Stabilization of the RAS:PDE6D Complex Is a Novel Strategy to Inhibit RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Delta Subunit of Rod-Specific Photoreceptor cGMP Phosphodiesterase (PDE6D) Contributes to Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.mblintl.com [blog.mblintl.com]
- 19. Avoiding Common Pitfalls of Quantitative Western Blot Experiments | Technology Networks [technologynetworks.com]
- 20. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 21. Ubiquitination assay [bio-protocol.org]
- 22. bitesizebio.com [bitesizebio.com]
TMX-4100 Stability in Long-Term Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of TMX-4100 in long-term experimental settings. The following question-and-answer format directly addresses potential issues to ensure the reliable and effective use of this PDE6D degrader.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound to ensure maximum stability?
A1: Proper storage and handling are critical for maintaining the stability and activity of this compound. For long-term storage, the powdered form of this compound should be kept at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is generally stable for up to one year.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. For experimental use, it is advised to use the prepared solution promptly and avoid long-term storage of diluted working solutions.[2]
Q2: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiment. What could be the potential causes?
A2: A decline in this compound efficacy over time in a long-term experiment can stem from several factors:
-
Compound Degradation: this compound, like many small molecules, can degrade in aqueous culture media over extended periods. The rate of degradation can be influenced by temperature, pH, and exposure to light.
-
Metabolism by Cells: The cell line used in your experiment might metabolize this compound, reducing its effective concentration over time.
-
Adsorption to Plastics: The compound may adsorb to the surface of cell culture plates or other plasticware, lowering its bioavailable concentration.
-
Changes in Cell Culture Conditions: Alterations in media composition, serum concentration, or cell density can impact cellular uptake and response to the compound.
Q3: How can I troubleshoot the suspected degradation of this compound in my experiment?
A3: If you suspect compound degradation is affecting your results, consider the following troubleshooting steps:
-
Prepare Fresh Solutions: Always use freshly prepared working dilutions of this compound from a properly stored stock solution for each experiment.
-
Minimize Light Exposure: Protect your experimental setup from direct light, as this can cause photodegradation of the compound.
-
Optimize Media Changes: In very long-term experiments, it may be necessary to perform partial media changes with fresh this compound to replenish the compound and maintain a stable concentration.
-
Analytical Verification: If feasible, use analytical methods like HPLC or LC-MS to quantify the concentration of this compound in your culture medium at different time points to directly assess its stability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments. | Instability of stock solution due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots of this compound stock solution from a new vial. Ensure storage at -80°C. |
| Gradual loss of desired phenotype over several days. | Degradation or cellular metabolism of this compound in the culture medium. | Replenish this compound with each media change. For experiments without media changes, consider adding fresh compound at set intervals. |
| No observable effect of this compound, even at high concentrations. | Issues with the initial dissolution of the compound or precipitation in the media. | Ensure complete dissolution of this compound in the solvent before adding it to the culture medium. Visually inspect for any precipitation after addition to the media. Sonication may be recommended for dissolution.[1] |
| High well-to-well variability within the same experiment. | Uneven distribution of the compound due to inadequate mixing or adsorption to plasticware. | Gently mix the culture plate after adding this compound. Consider using low-adhesion plasticware if adsorption is suspected. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: Treatment of Cells with this compound
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired working concentration in pre-warmed cell culture medium. It is crucial to perform this dilution immediately before adding it to the cells.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Incubate the cells for the desired duration of the experiment. For long-term experiments, follow the media change schedule appropriate for your cell line, replenishing with fresh this compound at each change.
Visualizations
References
How to minimize off-target effects of TMX-4100
This technical support center provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with the hypothetical small molecule inhibitor, TMX-4100. The principles and protocols outlined here are broadly applicable for minimizing off-target effects of novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with this compound?
A1: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the on-target activity.[1] Furthermore, off-target binding can cause cellular toxicity by disrupting essential pathways and can impede the translation of preclinical findings to clinical settings due to unforeseen side effects.[1] Minimizing these effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[1]
Q2: What are the initial steps to minimize off-target effects in my experimental design with this compound?
A2: Proactively designing your experiments can significantly reduce the impact of off-target effects. Key strategies include:
-
Use the Lowest Effective Concentration: It is critical to perform a dose-response curve to determine the lowest concentration of this compound that produces the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-target proteins.[1]
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Choose Selective Inhibitors: When possible, compare the effects of this compound with other known inhibitors of the same target that have different chemical structures. If different inhibitors produce the same phenotype, it increases confidence that the effect is on-target.
Q3: How can I confirm that the phenotype I observe is a result of this compound binding to its intended target?
A3: A multi-pronged approach is recommended for validation. Advanced validation techniques include:
-
Genetic Knockdown/Knockout: Utilize methods like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the intended target protein.[1] If the cellular phenotype persists after treatment with this compound in the absence of the target, it strongly suggests an off-target effect is responsible.[1]
-
Rescue Experiments: In your experimental system, overexpress a version of the target protein that has been mutated to be resistant to this compound binding. If this "rescues" the cells from the effects of the compound, it provides strong evidence for on-target activity.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly assesses target engagement in intact cells by measuring the increased thermal stability of a protein when it is bound to a ligand like this compound.[2][3]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| 1. High levels of cytotoxicity are observed at concentrations expected to be effective for the primary target. | Off-target kinase inhibition or other unintended protein interactions. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Conduct a dose-response curve to precisely determine the lowest effective concentration. 3. Test inhibitors with different chemical scaffolds that act on the same primary target. | 1. Identification of specific off-targets. 2. Reduced cytotoxicity while maintaining the desired on-target effect. 3. If cytotoxicity is consistent across different scaffolds, it may indicate an on-target effect.[4] |
| 2. Inconsistent or unexpected experimental results between different assays or cell lines. | 1. Variability in the expression levels of the on-target or off-target proteins across different cell lines. 2. Activation of compensatory signaling pathways in response to on-target inhibition. | 1. Confirm the expression levels of the target protein in all cell lines using Western Blot or qPCR. 2. Use proteomic or phosphoproteomic approaches to probe for the activation of known compensatory pathways. 3. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. Correlation of this compound efficacy with target expression levels. 2. A clearer understanding of the cellular response to this compound, leading to more consistent and interpretable results.[4] |
| 3. A bell-shaped dose-response curve is observed in cytotoxicity assays. | Aggregation of this compound at higher concentrations, which can sequester the active compound and reduce its availability to cells. | 1. Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation. 2. Assess the solubility of this compound in your cell culture medium at the concentrations used. 3. Consider using formulation strategies, such as the inclusion of solubilizing agents, if solubility is an issue. | Prevention of compound precipitation, which can lead to non-specific effects and misleading dose-response curves.[5] |
Quantitative Data Summary
The following table presents hypothetical selectivity data for this compound against its intended target (Kinase A) and a panel of representative off-targets. This data is essential for understanding the selectivity profile and guiding the choice of experimental concentrations.
| Target | This compound IC50 (nM) | Selectivity (Fold vs. Kinase A) | Comments |
| Kinase A (On-Target) | 15 | - | Primary therapeutic target. |
| Kinase B | 350 | 23.3 | Moderate off-target activity. |
| Kinase C | 1,200 | 80 | Weak off-target activity. |
| Kinase D | >10,000 | >667 | Negligible off-target activity. |
| Kinase E | 85 | 5.7 | Significant off-target activity. Consider as a potential source of confounding effects. |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) in an appropriate solvent like DMSO.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases (e.g., >300 kinases).
-
Binding or Activity Assay: The service will typically perform a competition binding assay or an in vitro kinase activity assay. In a competition binding assay, this compound competes with a labeled ligand for binding to each kinase.
-
Data Analysis: The results are usually expressed as the percentage of remaining kinase activity or binding relative to a vehicle control. A lower percentage indicates stronger inhibition. Potent off-targets are those that are significantly inhibited by this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its intended target in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to 80-90% confluency. Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[2]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One set of tubes should be left at room temperature as a control.[2]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[2]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[2]
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target protein. A loading control (e.g., GAPDH) should also be probed.[2]
-
Data Analysis: Quantify the band intensities. A stabilized protein will remain in the soluble fraction at higher temperatures in the presence of this compound compared to the vehicle control. This shift in the melting curve confirms target engagement.
Visualizations
References
Interpreting unexpected results in TMX-4100 experiments
Welcome to the technical support hub for TMX-4100, a selective inhibitor of the MAP4K-alpha signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Why am I observing lower-than-expected potency (high IC50) in my cell viability assays?
A1: Several factors can contribute to a rightward shift in the dose-response curve for this compound. These can be broadly categorized into issues with the compound, the assay conditions, or the biological system itself. A systematic approach is crucial to pinpoint the cause.
Troubleshooting Guide:
-
Compound Integrity:
-
Solubility: Confirm that this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of DMSO in the cell culture medium is consistent and non-toxic (typically ≤ 0.1%). Precipitated compound will lead to a lower effective concentration.
-
Stability: Ensure the stock solution is stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound. Prepare fresh dilutions for each experiment.[1]
-
-
Assay Conditions:
-
Cell Seeding Density: Inconsistent or high cell density can alter the effective drug-to-cell ratio. Optimize seeding density to ensure cells are in a logarithmic growth phase during treatment.[1]
-
Incubation Time: The effect of this compound on cell viability may be time-dependent. A short incubation period may not be sufficient to induce a measurable phenotype.[2] Consider a time-course experiment (e.g., 24, 48, 72 hours).
-
Assay Choice: The principle of your viability assay matters. Assays like MTT measure metabolic activity, which might not directly correlate with the cytostatic or cytotoxic effects of this compound in your specific cell line.[3] Consider an alternative assay, such as a direct cytotoxicity assay (LDH release) or an ATP-based assay (CellTiter-Glo).[3]
-
-
Biological Factors:
-
Cell Line Characteristics: The target pathway (MAP4K-alpha) may not be a critical driver of proliferation or survival in your chosen cell line. Confirm the expression and activity of MAP4K-alpha and its downstream effectors.
-
Biological Variability: Primary cells and different cell lines can have varied responses.[4] Ensure your cell line has been authenticated and is free from contamination (e.g., mycoplasma).[5]
-
Troubleshooting Flowchart:
Caption: A logical workflow for troubleshooting high IC50 values.
Data Comparison Table:
| Parameter | Expected Result (e.g., in sensitive line) | Unexpected Result | Potential Cause |
| IC50 Value | 50 - 150 nM | > 10 µM | Compound instability, incorrect assay conditions, cell resistance |
| Max Inhibition | > 90% | < 50% | Incomplete target inhibition, assay signal saturation |
| DMSO Control | Stable cell viability | Decreased viability | DMSO toxicity (concentration too high) |
Q2: My Western blot shows inconsistent inhibition of downstream targets (e.g., phospho-JNK) after this compound treatment. What's wrong?
A2: Inconsistent Western blot results are a common challenge. The issue can stem from sample preparation, the blotting procedure itself, or the kinetics of target inhibition.
Troubleshooting Guide:
-
Sample Preparation & Loading:
-
Lysis Buffer: Crucially, your lysis buffer must contain fresh phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.[2][6]
-
Protein Quantification: Use a reliable method (e.g., BCA assay) to ensure equal protein loading across all lanes. Visually confirm equal loading by checking a housekeeping protein (e.g., GAPDH, β-actin).[7]
-
Time Course: The inhibition of a target's phosphorylation can be transient. Perform a time-course experiment (e.g., 0.5, 1, 2, 6, 24 hours) to find the optimal time point for observing maximal inhibition.
-
-
Western Blot Protocol:
-
Antibody Quality: The specificity and sensitivity of phospho-specific antibodies are highly variable.[2] Ensure your antibody has been validated for the application. Run a positive control (e.g., lysate from cells stimulated with a known activator of the pathway) and a negative control.
-
Blocking Buffer: When detecting phosphoproteins, using 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat milk, as milk contains phosphoproteins (like casein) that can increase background noise.[2]
-
Transfer Efficiency: Confirm successful protein transfer from the gel to the membrane using Ponceau S staining before the blocking step.[6]
-
Signaling Pathway Diagram:
Caption: this compound inhibits MAP4K-alpha, blocking JNK signaling.
Data Interpretation Table:
| Observation | Possible Cause | Recommended Action |
| No change in p-JNK | Insufficient drug concentration or time; inactive compound. | Perform dose-response & time-course; use fresh this compound. |
| High background | Blocking issue; poor antibody quality. | Block with BSA instead of milk; validate antibody.[2][8] |
| Weak housekeeping signal | Uneven loading or poor protein transfer. | Perform BCA assay; check transfer with Ponceau S stain.[6] |
| p-JNK decreases, then returns | Transient inhibition or feedback loop activation. | Perform a detailed time-course experiment (short and long term). |
Q3: I'm observing significant cell death at concentrations where this compound should be selective. How do I investigate potential off-target effects?
A3: Unexpected toxicity suggests that this compound may be interacting with unintended molecular targets that are critical for cell survival.[9][10] Differentiating on-target versus off-target toxicity is essential for accurate data interpretation.
Troubleshooting Guide:
-
Confirm On-Target Engagement:
-
Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is physically binding to MAP4K-alpha in the cell at the concentrations causing toxicity. Ligand binding stabilizes the target protein against heat-induced denaturation.
-
-
Rule Out Non-Specific Toxicity:
-
Run a control experiment with a structurally unrelated inhibitor of the same target (MAP4K-alpha). If a different inhibitor recapitulates the toxicity, the effect is more likely on-target.[2][4]
-
Create a dose-response curve and compare the IC50 for target inhibition (from Western blot) with the IC50 for cell viability. A large divergence may suggest off-target effects.
-
-
Identify Off-Targets:
-
Kinome Profiling: Screen this compound against a broad panel of kinases. This is a direct way to identify other kinases that are inhibited by the compound.[9]
-
Rescue Experiment: If you hypothesize that the toxicity is due to inhibition of a specific off-target (e.g., a pro-survival kinase like AKT), attempt to rescue the phenotype by activating that pathway downstream.
-
Workflow for Investigating Off-Target Effects:
Caption: Workflow to distinguish on-target from off-target toxicity.
Appendices
Experimental Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 10 µM to 1 nM) and a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 48-72 hours).
-
Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Experimental Protocol 2: Western Blot for Phospho-Proteins
-
Cell Treatment & Lysis: Treat cells as required. Aspirate media, wash with ice-cold PBS, and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[4] Scrape and collect lysates.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) per sample and separate them on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer with a Ponceau S stain.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Stripping & Re-probing: To analyze total protein or a housekeeping protein, the membrane can be stripped and re-probed with the appropriate antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bosterbio.com [bosterbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: TMX-4100 Cytotoxicity Assays
This guide provides researchers, scientists, and drug development professionals with detailed information for assessing the cytotoxicity of TMX-4100. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data presentation examples to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational "molecular glue" compound. It is a derivative of FPFT-2216 and has been developed to selectively induce the degradation of specific cellular proteins, such as PDE6D and CK1α, by redirecting the CRL4-CRBN E3 ubiquitin ligase.[1] This targeted protein degradation disrupts key cellular processes, leading to cytotoxicity, particularly in cancer cell lines. The primary mechanism of this compound-induced cell death is the initiation of apoptosis.
Q2: Which cell viability assay is most appropriate for assessing this compound cytotoxicity?
A2: The choice of assay depends on the specific research question. Since this compound induces apoptosis, a multi-assay approach is recommended to gain a comprehensive understanding of its cytotoxic effects.
-
For initial screening and IC50 determination: A metabolic activity assay like MTT or XTT is suitable. These assays are straightforward and provide a good measure of overall cell viability.[2][3][4][5]
-
To confirm the mechanism of cell death: Assays that specifically measure apoptosis, such as a Caspase-3/7 activity assay, are recommended.[6][7][8][9]
-
To measure membrane integrity: A lactate (B86563) dehydrogenase (LDH) assay can quantify cell lysis, which is a hallmark of late-stage apoptosis and necrosis.[10][11][12][13]
Q3: How should I select the appropriate cell line for my this compound experiments?
A3: The choice of cell line is critical and should be based on the expression levels of the target proteins (PDE6D, CK1α) and components of the CRL4-CRBN E3 ligase complex. Cell lines with higher expression of these components are likely to be more sensitive to this compound. It is also important to consider the cellular context, as the reliance of a cell line on the target protein for survival can vary.[14]
Q4: What are the recommended cell seeding densities and treatment durations for this compound?
A4: Optimal cell seeding densities and treatment durations are cell-line dependent and should be determined empirically.
-
Cell Seeding: Aim for a cell density that ensures cells are in the logarithmic growth phase throughout the experiment. A typical starting point for 96-well plates is between 5,000 to 20,000 cells per well.[15]
-
Treatment Duration: A common treatment duration for cytotoxicity assays is 24 to 72 hours. Time-course experiments are recommended to identify the optimal time point for observing the cytotoxic effects of this compound.
Troubleshooting Guides
Problem: High variability between replicate wells.
-
Potential Cause: Inconsistent cell seeding is a common source of variability.[14] The "edge effect," where wells on the perimeter of the plate are prone to evaporation and temperature changes, can also contribute.[14]
-
Solution: Ensure a homogeneous cell suspension by gently mixing before and during plating. To mitigate the edge effect, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.
Problem: My IC50 value for this compound seems unexpectedly high or low.
-
Potential Cause: The sensitivity of the cell line to this compound can be influenced by factors such as the expression level of the E3 ligase or the target protein.[14] Additionally, the metabolic activity of the cells can affect the results of assays like the MTT assay.
-
Solution: Verify the expression of key proteins (e.g., PDE6D, CK1α, CRBN) in your cell line using methods like western blotting. Consider using a different cell viability assay to confirm your results.
Problem: I see a poor correlation between target degradation and cell viability.
-
Potential Cause: There can be a time lag between the degradation of the target protein and the subsequent loss of cell viability.[14] The target protein may also not be essential for the survival of the specific cell line under your experimental conditions.[14]
-
Solution: Conduct time-course experiments to measure both target degradation and cell viability at multiple time points.[14] It is also beneficial to use control compounds that do not induce degradation to assess any off-target effects.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison.
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MIA PaCa-2 | Pancreatic | 5.2 |
| HeLa | Cervical | 8.9 |
| A549 | Lung | 12.5 |
| MCF-7 | Breast | > 50 |
Table 2: Sample Dose-Response Data for this compound in MIA PaCa-2 Cells (48h)
| This compound (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 1 | 75.6 ± 6.2 |
| 5 | 51.3 ± 4.8 |
| 10 | 22.1 ± 3.9 |
| 50 | 5.8 ± 2.1 |
Experimental Protocols
Protocol 1: MTT Assay for Metabolic Activity
This assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[4]
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24-72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3][4]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[2][16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
Protocol 2: LDH Assay for Membrane Integrity
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[11]
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
Set up control wells for background (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis buffer).[17]
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.[12]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.[18]
-
Measure the absorbance at 490 nm.[12]
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[6]
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[7]
-
Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical signaling pathway for this compound.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. bosterbio.com [bosterbio.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cellbiologics.com [cellbiologics.com]
Overcoming resistance to TMX-4100 in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to TMX-4100 in cancer cell lines. This compound is a molecular glue degrader that selectively targets phosphodiesterase 6D (PDE6D) for proteasomal degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line shows little to no response to this compound treatment. What are the initial steps to troubleshoot this lack of sensitivity?
A1: A lack of response to this compound can be due to intrinsic or acquired resistance. The first step is to confirm the basics of your experimental setup and then investigate the molecular machinery required for this compound activity.
Initial Troubleshooting Workflow:
-
Confirm Compound Integrity: Ensure your this compound stock solution is correctly prepared, stored, and has not degraded.
-
Verify Target Expression: Check the baseline protein expression of PDE6D in your cancer cell line via Western Blot. If the expression is very low or absent, this compound will not have a target to degrade.
-
Assess E3 Ligase Components: this compound, like other molecular glues, relies on the CRL4-CRBN E3 ubiquitin ligase complex for its activity.[1] Verify the expression of key components, particularly Cereblon (CRBN), as its absence or low expression is a common mechanism of resistance to similar degraders.
-
Perform a Dose-Response Curve: Ensure you have tested a wide enough concentration range of this compound to accurately determine the half-maximal inhibitory concentration (IC50).
Below is a troubleshooting workflow to guide your initial investigation.
Q2: I've confirmed that my this compound-resistant cell line expresses both PDE6D and CRBN. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to molecular glue degraders can arise from several molecular alterations. The most common mechanisms involve mutations in the target protein or the E3 ligase, or the activation of compensatory signaling pathways.
Potential Mechanisms of Acquired Resistance:
-
Target Protein Mutations: Mutations in PDE6D could prevent this compound from binding to the protein or inhibit the formation of the ternary complex with CRBN.
-
E3 Ligase Mutations: Mutations in CRBN can disrupt the binding of this compound or the subsequent ubiquitination of PDE6D.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) or ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration.[2]
-
Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the loss of PDE6D function.
The diagram below illustrates the mechanism of action of this compound and potential points where resistance can occur.
Q3: How can I experimentally determine which resistance mechanism is present in my cell line?
A3: A systematic approach involving molecular and cellular biology techniques can help elucidate the resistance mechanism.
Experimental Strategy:
-
Sequence Target and Ligase: Perform Sanger or next-generation sequencing of the coding regions of PDE6D and CRBN in your resistant cell line compared to the parental (sensitive) line to identify potential mutations.
-
Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) with and without a known inhibitor (e.g., Verapamil) to assess efflux pump activity via flow cytometry. Alternatively, measure the expression of ABCB1 and ABCG2 using qRT-PCR.
-
Test for Compensatory Pathways: Utilize phosphoproteomics or RNA-sequencing to compare the signaling landscapes of sensitive and resistant cells. This can reveal upregulated pathways that may be bypassing the need for PDE6D.
The following table summarizes hypothetical data from these experiments:
| Cell Line | Gene | Sequencing Result | Relative ABCB1 mRNA Expression | Rhodamine 123 Efflux (MFI) |
| Sensitive | PDE6D | Wild-Type | 1.0 | 1500 |
| Resistant A | PDE6D | G12V Mutation | 1.2 | 1600 |
| Resistant B | CRBN | Wild-Type | 25.5 | 300 |
MFI: Mean Fluorescence Intensity
Detailed Experimental Protocols
Protocol 1: Western Blot for PDE6D and CRBN Expression
-
Cell Lysis: Harvest 1-2 million cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against PDE6D, CRBN, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (IC50) Determination using Resazurin (B115843) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 20 µg/mL and incubate for 2-4 hours at 37°C.
-
Fluorescence Reading: Measure fluorescence at an excitation/emission wavelength of 560/590 nm.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
The table below shows example IC50 data for different cell lines.
| Cell Line | Treatment | IC50 (µM) |
| Sensitive | This compound | 0.05 |
| Resistant | This compound | > 10 |
| Resistant + Efflux Inhibitor | This compound + Verapamil | 0.2 |
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound (at a concentration known to induce degradation in sensitive cells) for 4 hours. Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate 500-1000 µg of protein lysate with an antibody against CRBN overnight at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western Blot, probing for PDE6D. A band for PDE6D in the CRBN immunoprecipitate indicates the formation of the ternary complex.
The following diagram illustrates a potential bypass mechanism that could confer resistance to this compound.
References
Best practices for storing and handling TMX-4100
This technical support center provides best practices for the storage and handling of TMX-4100, along with troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored under specific temperature conditions to ensure its stability. For long-term storage, it is recommended to store the powder at -20°C, which maintains its integrity for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO to the desired concentration. It is crucial to use high-quality, anhydrous DMSO as it is hygroscopic and absorbed water can affect the solubility of the compound. Gentle warming or sonication can aid in dissolution.
Q4: What are the storage conditions and stability of this compound in solution?
A4: Once dissolved in DMSO, the stock solution should be stored at -80°C for long-term storage, where it is stable for up to six months. For short-term storage, -20°C is suitable for up to one month. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q5: Is this compound considered hazardous?
A5: A specific Safety Data Sheet (SDS) for this compound is not publicly available. As with any research chemical, it is prudent to handle this compound with care, assuming it may have hazardous properties. Always handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. For detailed safety information, users should consult the SDS provided by the vendor.
Q6: How should I dispose of this compound waste?
A6: Dispose of this compound waste, including unused compound and contaminated materials, in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in the regular trash.
Troubleshooting Guides
Issue 1: this compound powder is difficult to weigh accurately due to static or hygroscopicity.
-
Solution:
-
Use an anti-static weighing dish.
-
If the compound appears to be absorbing moisture from the air (hygroscopic), perform the weighing process as quickly as possible.
-
Consider weighing the compound in a controlled environment with low humidity, such as a glove box.
-
For highly accurate concentrations, you can weigh a larger amount of the compound, prepare a stock solution, and then determine the exact concentration via analytical methods such as UV-Vis spectroscopy or HPLC.
-
Issue 2: this compound is not fully dissolving in DMSO.
-
Solution:
-
Check DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO can absorb moisture from the air, which can reduce its solvating power. Use a fresh, unopened bottle if possible.
-
Gentle Heating: Gently warm the solution in a water bath (up to 37°C) to aid dissolution.
-
Sonication: Use a sonicator to break up any clumps of powder and enhance dissolution.
-
Increase Solvent Volume: If the intended concentration is too high, try preparing a more dilute stock solution.
-
Issue 3: The this compound stock solution appears cloudy or has precipitates after storage.
-
Solution:
-
This may be due to the compound crashing out of solution at low temperatures. Before use, allow the vial to warm to room temperature and then vortex or sonicate briefly to redissolve the compound completely.
-
Ensure the solution is completely clear before making any dilutions for your experiments.
-
Issue 4: Unexpected or inconsistent experimental results.
-
Solution:
-
Improper Storage: Verify that the this compound powder and stock solutions have been stored at the recommended temperatures and for a duration within their stability limits.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Accurate Pipetting: Ensure accurate and consistent pipetting when preparing dilutions for your experiments.
-
Quantitative Data Summary
| Parameter | Condition | Duration |
| Powder Storage | -20°C | 3 years |
| 4°C | 2 years | |
| Solution Storage (in DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: to be confirmed from the vendor's certificate of analysis)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation: Don the appropriate PPE and perform all steps in a chemical fume hood.
-
Weighing: Tare a clean, dry microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM solution, you would need to calculate the required mass based on the molecular weight.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock, if you weighed out the mass for 1 mL, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the tube for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile cryovials. The volume of the aliquots should be appropriate for your typical experimental needs.
-
Storage: Label the aliquots clearly with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Visualizations
Caption: Logical flow for the storage and handling of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Addressing variability in experimental outcomes with TMX-4100
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using TMX-4100, a selective phosphodiesterase 6D (PDE6D) degrader. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective phosphodiesterase 6D (PDE6D) degrader.[1][2][3][4] It functions as a "molecular glue," inducing an interaction between the CRL4CRBN E3 ubiquitin ligase and PDE6D.[5][6] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of PDE6D.
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated high degradation preference for PDE6D in MOLT4, Jurkat, and MM.1S cells, with DC50 values (concentration for 50% degradation) of less than 200 nM.[1][2][4][7]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be refrigerated.[2] If dissolved in a solvent such as DMSO, it is recommended to use the solution promptly and avoid long-term storage.[8]
Q4: What are some potential sources of variability in my experiments with this compound?
Variability in experimental outcomes with this compound can arise from several factors, including:
-
Cell Line Specific Factors: Differences in the expression levels of CRBN or other components of the ubiquitin-proteasome system.
-
Compound Handling and Stability: Improper storage or multiple freeze-thaw cycles of this compound solutions.
-
Assay Conditions: Sub-optimal cell density, incubation times, or detection methods.
-
Off-Target Effects: Although designed to be selective, high concentrations may lead to off-target effects.[9]
Troubleshooting Guide
Issue 1: Inconsistent PDE6D Degradation
| Potential Cause | Troubleshooting Step |
| Cell Line Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered protein expression. |
| This compound Solution Integrity | Prepare fresh solutions of this compound from powder for each experiment. If using a stock solution, aliquot it upon initial preparation to minimize freeze-thaw cycles. |
| CRBN Expression Levels | Verify the expression of Cereblon (CRBN), the substrate receptor for the E3 ligase, in your cell line using Western blot or qPCR. This compound's efficacy is dependent on CRBN. |
| Proteasome Activity | As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. Inhibition of degradation would confirm the involvement of the proteasome. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Use a cell counter to ensure accurate and consistent cell numbers are seeded for each replicate. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. When adding this compound, ensure proper mixing within the well. |
| Assay Timing | For time-course experiments, stagger the addition of reagents to ensure consistent incubation times for all samples. |
Issue 3: Lack of Downstream Phenotypic Effect
| Potential Cause | Troubleshooting Step |
| Insufficient PDE6D Degradation | Confirm PDE6D degradation at the protein level using Western blot before proceeding to phenotypic assays. Optimize this compound concentration and treatment duration. |
| Redundant Signaling Pathways | The targeted pathway may have redundant mechanisms that compensate for the loss of PDE6D. Investigate alternative or parallel signaling pathways. |
| Cellular Context | The role of PDE6D may be context-dependent and not critical for the phenotype being measured in your specific cell model. |
| Off-Target Effects of the Molecular Glue | While this compound is selective for PDE6D, it was developed from a less selective parent compound, FPFT-2216, which also degrades IKZF1, IKZF3, and CK1α.[5][6] Consider potential subtle off-target effects. |
Data Presentation
Table 1: Reported DC50 Values for this compound
| Cell Line | DC50 (nM) |
| MOLT4 | < 200 |
| Jurkat | < 200 |
| MM.1S | < 200 |
Data compiled from multiple sources.[1][2][4][7]
Experimental Protocols
Protocol 1: Western Blot for PDE6D Degradation
-
Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against PDE6D overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. glpbio.cn [glpbio.cn]
- 5. Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. apexbt.com [apexbt.com]
- 9. resources.biomol.com [resources.biomol.com]
Validation & Comparative
TMX-4100 and Other PDE6D Modulators: A Comparative Guide for Researchers
A new wave of therapeutic strategies targeting the PDE6D-KRAS axis is emerging, offering potential avenues for cancer treatment. This guide provides a detailed comparison of TMX-4100, a selective PDE6D degrader, with other notable PDE6D inhibitors in research. We present key performance data, experimental methodologies, and signaling pathway visualizations to aid researchers in navigating this promising field.
Phosphodiesterase 6D (PDE6D) has garnered significant attention as a therapeutic target due to its crucial role as a chaperone for prenylated proteins, most notably the oncoprotein KRAS. By shuttling KRAS between cellular membranes, PDE6D is essential for its proper localization and downstream signaling. Disrupting the PDE6D-KRAS interaction has therefore become a key strategy in cancer drug discovery. This has led to the development of small molecule inhibitors that occupy the prenyl-binding pocket of PDE6D, as well as novel approaches like targeted protein degradation.
This compound represents a distinct and compelling approach as a selective PDE6D degrader. Unlike traditional inhibitors that merely block the function of PDE6D, this compound is designed to induce the ubiquitination and subsequent proteasomal degradation of the PDE6D protein itself. This offers the potential for a more profound and sustained disruption of the PDE6D-KRAS signaling axis.
This guide will compare this compound with its parent compound FPFT-2216 and a panel of well-characterized PDE6D inhibitors: Deltarasin, the Deltaflexin series (Deltaflexin-1, -2, and -3), and DW0254.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and other key PDE6D modulators. It is important to note that direct head-to-head comparisons in the same experimental setup are limited in the current literature. Therefore, the presented data is compiled from various studies and should be interpreted with consideration of the different methodologies employed.
PDE6D Degradation Efficiency
| Compound | Mechanism | DC50 | Cell Line(s) | Citation(s) |
| This compound | Degrader | < 200 nM | MOLT4, Jurkat, MM.1S | [1][2] |
| FPFT-2216 | Degrader | >50% degradation at 8 nM | MOLT4 | [3] |
DC50: Half-maximal degradation concentration.
PDE6D Binding Affinity and Inhibitory Potency
| Compound | Mechanism | K_d_ | IC50 | Assay(s) | Citation(s) |
| Deltarasin | Inhibitor | 1.4 ± 0.1 μM | 1.9 ± 0.1 μM | SPR (inhibition of PDE6D/avi-K-RasFMe interaction) | [4][5] |
| 0.7 ± 0.4 μM | in cellulo FRET (K-Ras nanoclustering) | [5][6] | |||
| 5.29 ± 0.07 μM (H358), 4.21 ± 0.72 μM (A549) | Cell Viability | ||||
| Deltaflexin-1 | Inhibitor | 3.61 ± 0.02 μM | 4.87 ± 0.03 μM | SPR (inhibition of PDE6D/avi-K-RasFMe interaction) | [4][5] |
| 1.65 ± 0.95 μM | in cellulo FRET (K-Ras nanoclustering) | [5][6] | |||
| 11 μM (HCT116), 7.2 μM (MDA-MB-231) | Cell Viability | [5] | |||
| Deltaflexin-2 | Inhibitor | 2.92 ± 0.02 μM | 3.94 ± 0.03 μM | SPR (inhibition of PDE6D/avi-K-RasFMe interaction) | [5] |
| Deltaflexin-3 | Inhibitor | - | 6 ± 1 μM | Cell Viability (MIA PaCa-2) | [7] |
| DW0254 | Inhibitor | 1.15 ± 0.08 µM | - | Isothermal Titration Calorimetry (ITC) | [8][9] |
K_d_: Dissociation constant; IC50: Half-maximal inhibitory concentration; SPR: Surface Plasmon Resonance; FRET: Förster Resonance Energy Transfer.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the PDE6D-KRAS signaling pathway and a typical workflow for evaluating PDE6D modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a small molecule inhibitor of PDE6D-RAS interaction with favorable anti-leukemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of TMX-4100 and FPFT-2216 Protein Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two notable protein degraders: TMX-4100 and FPFT-2216. This analysis is supported by experimental data on their respective targets and mechanisms of action.
This compound is a selective degrader of phosphodiesterase 6D (PDE6D), while FPFT-2216 is a "molecular glue" compound that induces the degradation of multiple proteins, including PDE6D, Ikaros (IKZF1), Aiolos (IKZF3), and casein kinase 1α (CK1α)[1][2]. The development of this compound as a more selective agent originated from a focused medicinal chemistry effort starting with the multi-target profile of FPFT-2216[1][2].
Quantitative Efficacy Data
The following table summarizes the degradation potency (DC50) of this compound and FPFT-2216 against their respective protein targets in various human cell lines. Lower DC50 values indicate higher potency.
| Compound | Target | Cell Line | DC50 (nM) | Reference |
| This compound | PDE6D | MOLT4 | < 200 | [3][4][5] |
| Jurkat | < 200 | [3][4] | ||
| MM.1S | < 200 | [3][4] | ||
| FPFT-2216 | PDE6D | MOLT4 | > 50% degradation at 8 nM | [6] |
| IKZF1 | MOLT4 | Maximum degradation at 200 nM | [6] | |
| IKZF3 | MOLT4 | Maximum degradation at 200 nM | [6] | |
| CK1α | MOLT4 | Maximum degradation at 200 nM | [6] |
Experimental Protocols
The data presented in this guide are based on established experimental methodologies. Below are detailed protocols for key experiments cited.
Cell Culture and Compound Treatment
Human cancer cell lines, including the acute lymphoblastic leukemia cell line MOLT4, the T-cell leukemia cell line Jurkat, and the multiple myeloma cell line MM.1S, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For degradation studies, cells were seeded in appropriate multi-well plates and treated with varying concentrations of this compound or FPFT-2216 for specified durations (e.g., 4 or 24 hours)[2].
Immunoblotting for Protein Degradation
Following compound treatment, cells were harvested and lysed. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein lysates were separated by SDS-PAGE and transferred to polyvinylidene difluoride (PVDF) membranes. The membranes were blocked and then incubated with primary antibodies specific for the target proteins (PDE6D, IKZF1, IKZF3, CK1α) and a loading control (e.g., β-actin or GAPDH). After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands was quantified to determine the extent of protein degradation relative to the vehicle-treated control[2].
Determination of DC50 Values
To determine the half-maximal degradation concentration (DC50), cells were treated with a range of compound concentrations. The percentage of remaining target protein at each concentration was calculated relative to the vehicle control. The DC50 values were then determined by fitting the concentration-response data to a four-parameter logistic curve using appropriate software.
Signaling Pathways and Mechanisms of Action
The therapeutic potential of this compound and FPFT-2216 stems from their ability to induce the degradation of key proteins involved in cancer signaling pathways.
Mechanism of Action: Molecular Glue Degraders
Both this compound and FPFT-2216 function as "molecular glues." They induce proximity between the E3 ubiquitin ligase Cereblon (CRBN) and the target protein(s), leading to the ubiquitination and subsequent proteasomal degradation of the target(s).
Caption: General mechanism of molecular glue-induced protein degradation.
This compound and PDE6D-RAS Signaling
This compound selectively degrades PDE6D, a protein that acts as a chaperone for prenylated proteins, including members of the RAS family of small GTPases[7]. By degrading PDE6D, this compound disrupts the intracellular trafficking and membrane localization of RAS, which is critical for its oncogenic signaling.
Caption: this compound disrupts RAS signaling by degrading PDE6D.
FPFT-2216 and its Multi-Target Effects
FPFT-2216's broader activity profile allows it to impact multiple oncogenic pathways simultaneously.
-
IKZF1/3 Degradation: Ikaros (IKZF1) and Aiolos (IKZF3) are transcription factors crucial for the development and survival of B-lineage cells[8]. Their degradation is a key mechanism of action for immunomodulatory drugs (IMiDs) in multiple myeloma.
-
CK1α Degradation: Casein kinase 1α (CK1α) is involved in various signaling pathways, including Wnt/β-catenin and NF-κB signaling[9][10]. The degradation of CK1α can lead to the activation of p53 and inhibition of NF-κB signaling.
References
- 1. Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biocat.com [biocat.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are PDE6D inhibitors and how do they work? [synapse.patsnap.com]
- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 9. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating TMX-4100's selectivity for PDE6D over other proteins
A detailed guide for researchers, scientists, and drug development professionals on the enhanced selectivity of the PDE6D degrader, TMX-4100, in comparison to its parent compound and its implications for targeted protein degradation.
This compound has emerged as a selective degrader of Phosphodiesterase 6D (PDE6D), a protein implicated in the trafficking of key signaling proteins, including KRAS. This guide provides a comparative analysis of this compound's selectivity, supported by available experimental data, to assist researchers in evaluating its potential for their studies.
Enhanced Selectivity Profile of this compound
This compound was developed through a focused medicinal chemistry effort starting from the molecular glue compound, FPFT-2216.[1] While FPFT-2216 was found to degrade PDE6D, it also induced the degradation of other proteins, notably Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α).[1][2] this compound was specifically designed to exhibit greater selectivity for the degradation of PDE6D.[1]
Experimental data demonstrates that this compound possesses a superior proteome-wide degradation selectivity in MOLT4 cells when compared to FPFT-2216.[3] This enhanced selectivity is a critical attribute for a chemical probe or potential therapeutic, as it minimizes off-target effects and helps to ensure that observed phenotypes are a direct result of the degradation of the intended target.
Quantitative Degradation Data
The potency of this compound in inducing PDE6D degradation has been quantified in several cell lines, as summarized in the table below.
| Compound | Target Protein | Cell Line(s) | DC50 (nM) | Reference(s) |
| This compound | PDE6D | MOLT4, Jurkat, MM.1S | < 200 | [3] |
| FPFT-2216 | PDE6D | MOLT4 | ~8 | [2] |
| FPFT-2216 | IKZF1, IKZF3, CK1α | MOLT4 | ~200 | [2] |
Note: While a direct, comprehensive selectivity panel of this compound against all members of the PDE family is not publicly available, the data clearly indicates its high potency for PDE6D degradation. The parent compound, FPFT-2216, shows potent degradation of PDE6D but also affects other proteins at higher concentrations.
Mechanism of Action: A Molecular Glue for Cereblon E3 Ligase
This compound functions as a "molecular glue," a small molecule that induces proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. Specifically, this compound facilitates the interaction between PDE6D and the Cereblon (CRBN) E3 ubiquitin ligase complex.
The PDE6D Signaling Pathway
PDE6D plays a crucial role as a chaperone protein, facilitating the transport of prenylated proteins, including members of the RAS family, to their correct subcellular locations. By degrading PDE6D, this compound can disrupt these trafficking processes and, consequently, the downstream signaling pathways.
Experimental Protocols
Validating the selectivity of a protein degrader like this compound involves a series of well-established experimental procedures.
Proteome-Wide Degradation Analysis
A key method to assess the selectivity of a degrader is through quantitative proteomics. This allows for an unbiased, global view of protein level changes upon treatment with the compound.
Methodology:
-
Cell Culture and Treatment: Human cell lines (e.g., MOLT4) are cultured under standard conditions. Cells are then treated with this compound at various concentrations and for different durations, alongside a vehicle control (DMSO).
-
Cell Lysis and Protein Digestion: Following treatment, cells are harvested and lysed to extract total protein. The proteins are then digested into peptides using an enzyme such as trypsin.
-
Isobaric Labeling: The resulting peptide mixtures are labeled with isobaric tags (e.g., Tandem Mass Tags™ - TMT™). This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.
-
LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer fragments the peptides and the attached tags, allowing for both identification and relative quantification of the peptides.
-
Data Analysis: The raw data is processed to identify and quantify thousands of proteins across the different treatment conditions. The abundance of each protein in the this compound-treated samples is compared to the vehicle-treated samples to identify proteins that are significantly degraded.
Immunoblotting for Target Validation
Western blotting is a standard technique used to validate the degradation of the target protein, PDE6D, and to confirm the absence of degradation of known off-targets.
Methodology:
-
Protein Extraction: Cells are treated as described above, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for PDE6D and other proteins of interest (e.g., CK1α, Vinculin as a loading control).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibodies. The addition of a chemiluminescent substrate allows for the visualization and quantification of the protein bands.
Conclusion
This compound represents a significant advancement in the development of selective chemical probes for studying the function of PDE6D. Its improved selectivity profile over its parent compound, FPFT-2216, makes it a valuable tool for researchers investigating the role of PDE6D in cellular trafficking and signaling pathways. The experimental protocols outlined in this guide provide a framework for the validation and application of this compound in a research setting. Further studies detailing the selectivity of this compound across the entire PDE family would be beneficial for a more comprehensive understanding of its activity.
References
TMX-4100: A Comparative Analysis of a Selective PDE6D Degrader in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of TMX-4100, a selective phosphodiesterase 6D (PDE6D) degrader, in various cancer cell lines. This compound was developed through a focused medicinal chemistry campaign, originating from the molecular glue compound FPFT-2216.[1][2] This document presents a comparative analysis of this compound against its parent compound and another derivative, TMX-4116, with supporting data on its mechanism of action, selectivity, and experimental protocols.
Mechanism of Action: The Molecular Glue Approach
This compound functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] Specifically, this compound facilitates the interaction between the CRL4CRBN E3 ubiquitin ligase complex and PDE6D, marking PDE6D for degradation.[1][2] This targeted protein degradation strategy offers a novel therapeutic avenue for cancers where PDE6D plays a crucial role.
Comparative Analysis of Degrader Selectivity
A key advantage of this compound lies in its enhanced selectivity for PDE6D compared to its precursor, FPFT-2216. While FPFT-2216 is known to degrade other proteins such as Casein Kinase 1α (CK1α), Ikaros (IKZF1), and Aiolos (IKZF3), this compound was specifically designed to minimize these off-target effects.[1][2]
Table 1: Comparative Degradation Profile in MOLT4 Cells
| Compound | Target Protein | DC50 (nM) | Off-Target Proteins Degraded |
| This compound | PDE6D | < 200 | Minimal |
| FPFT-2216 | PDE6D | < 200 | CK1α, IKZF1, IKZF3 |
| TMX-4116 | CK1α | < 200 | Minimal PDE6D, IKZF1, IKZF3 degradation |
Data synthesized from available literature. DC50 values represent the concentration required to achieve 50% degradation of the target protein.
Table 2: PDE6D Degradation in Various Cell Lines by this compound
| Cell Line | Cancer Type | DC50 (nM) |
| MOLT4 | Acute Lymphoblastic Leukemia | < 200[3] |
| Jurkat | Acute T-cell Leukemia | < 200[3] |
| MM.1S | Multiple Myeloma | < 200[3] |
It is noteworthy that the depletion of PDE6D by FPFT-2216 did not hinder the growth of KRASG12C-dependent MIA PaCa-2 cells, indicating the complexities of targeting the PDE6D-KRAS axis.[1]
Experimental Protocols
PDE6D Degradation Assay using Western Blot
This protocol outlines the general steps for assessing the degradation of PDE6D in cell lines treated with this compound or its analogs.
1. Cell Culture and Treatment:
-
Culture MOLT4, Jurkat, or MM.1S cells in appropriate media and conditions.
-
Seed cells at a suitable density in 6-well plates.
-
Treat cells with varying concentrations of this compound, FPFT-2216, or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PDE6D (e.g., rabbit anti-PDE6D, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein, such as GAPDH or β-actin.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the PDE6D protein levels to the loading control.
-
Calculate the percentage of PDE6D degradation relative to the vehicle-treated control.
Conclusion
This compound represents a significant advancement in the development of targeted protein degraders, demonstrating high selectivity for PDE6D across multiple cancer cell lines. Its focused mechanism of action, minimizing the off-target effects seen with its parent compound FPFT-2216, makes it a promising candidate for further investigation in malignancies where PDE6D is a key driver. The experimental protocols provided herein offer a framework for researchers to independently validate and expand upon these findings.
References
A Head-to-Head Comparison: TMX-4100 vs. CRISPR-Cas9 for PDE6D Knockout
For researchers, scientists, and drug development professionals, the targeted disruption of protein function is a cornerstone of modern biological research. Phosphodiesterase 6D (PDE6D), a chaperone protein responsible for the cellular trafficking of key signaling molecules like KRAS, has emerged as a significant target of interest. This guide provides an objective comparison of two prominent methods for achieving PDE6D functional knockout: the small-molecule degrader TMX-4100 and the revolutionary gene-editing tool CRISPR-Cas9.
This comparison will delve into the mechanisms of action, quantitative performance metrics, and experimental considerations for each technology, supported by detailed protocols and visual workflows to aid in experimental design and decision-making.
At a Glance: this compound vs. CRISPR-Cas9 for PDE6D Knockout
| Feature | This compound | CRISPR-Cas9 |
| Mechanism of Action | Induces targeted degradation of the PDE6D protein. | Creates a permanent knockout of the PDE6D gene at the DNA level. |
| Effect | Transient and reversible protein knockdown. | Permanent and heritable gene knockout. |
| Speed of Action | Rapid, with significant protein degradation observed within hours.[1] | Slower, requiring transcription, translation of Cas9 and gRNA, and subsequent indel formation. |
| Efficiency (PDE6D) | High, with DC50 values <200 nM in various cell lines.[1][2] | Highly variable (can be >90%), dependent on guide RNA design, cell type, and delivery method. |
| Specificity | High selectivity for PDE6D protein with improved proteome-wide selectivity over parent compounds.[1] | Potential for off-target gene editing, which can be minimized with careful guide RNA design and use of high-fidelity Cas9 variants. |
| Reversibility | Reversible upon withdrawal of the compound. | Permanent and irreversible genetic modification. |
| Uniformity of Effect | Provides a homogenous effect across a treated cell population. | Can result in a mosaic population of cells with different editing outcomes (mono-allelic vs. bi-allelic knockout, different indels). |
Delving Deeper: Mechanisms and Experimental Workflows
This compound: A Molecular Glue for Targeted Protein Degradation
This compound is a novel molecular glue that selectively targets the PDE6D protein for degradation. It functions by inducing an interaction between PDE6D and the CRL4CRBN E3 ubiquitin ligase complex.[3] This induced proximity leads to the polyubiquitination of PDE6D, marking it for degradation by the proteasome. The result is a rapid and efficient knockdown of the PDE6D protein, thereby disrupting its function in cellular trafficking.
CRISPR-Cas9: Precision Gene Editing for Permanent Knockout
The CRISPR-Cas9 system offers a powerful method for permanently knocking out the PDE6D gene. This technology utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific locus in the genome. The Cas9 enzyme then creates a double-strand break (DSB) in the DNA. The cell's natural, error-prone non-homologous end joining (NHEJ) repair pathway often introduces small insertions or deletions (indels) at the break site. These indels can cause a frameshift mutation, leading to a premature stop codon and a non-functional protein.
The PDE6D Signaling Pathway: A Key Role in KRAS Trafficking
PDE6D acts as a chaperone for farnesylated proteins, most notably the small GTPase KRAS.[1][4] Farnesylation is a post-translational modification that attaches a lipid group to KRAS, which is essential for its membrane association and subsequent signaling activity. PDE6D binds to the farnesyl group of KRAS in the cytoplasm, solubilizing it and facilitating its transport to the plasma membrane. The release of KRAS from PDE6D at the membrane is mediated by the Arf-like proteins ARL2 and ARL3 in their GTP-bound state.[1][5][6] Disruption of PDE6D function, either by degradation with this compound or by gene knockout with CRISPR-Cas9, leads to the mislocalization of KRAS to endomembranes, thereby inhibiting its downstream signaling pathways, such as the MAPK/ERK pathway.[1]
References
- 1. Stabilization of the RAS:PDE6D Complex Is a Novel Strategy to Inhibit RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sorting of lipidated cargo by the Arl2/Arl3 system - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of TMX-4100's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of the novel, orally bioavailable small molecule inhibitor, TMX-4100, against established monoclonal antibody therapies, Pembrolizumab (B1139204) and Nivolumab. All three agents are designed to disrupt the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling axis, a critical immune checkpoint pathway exploited by tumor cells to evade immune destruction.[1][2] This document summarizes key performance data from independent verification studies and details the experimental protocols used to generate these findings.
Mechanism of Action: PD-1/PD-L1 Pathway Inhibition
The PD-1 receptor, expressed on the surface of activated T-cells, functions as an immune checkpoint to regulate the immune response and maintain self-tolerance.[3][4] Many tumor cells exploit this pathway by overexpressing PD-L1 on their surface.[1] When PD-L1 on a tumor cell binds to the PD-1 receptor on a T-cell, it transmits an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing the tumor to evade the immune system.[5][6][7]
This compound, Pembrolizumab, and Nivolumab function by blocking this interaction. Pembrolizumab and Nivolumab are humanized monoclonal antibodies that bind with high affinity to the PD-1 receptor, preventing it from engaging with PD-L1 and PD-L2.[8][9][10] This blockade effectively "releases the brakes" on the T-cells, restoring their ability to recognize and eliminate cancerous cells.[11] this compound is a novel small molecule designed to achieve the same outcome by binding to PD-L1 and sterically hindering its interaction with the PD-1 receptor.
Caption: PD-1/PD-L1 signaling pathway and points of therapeutic intervention.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for this compound compared to Pembrolizumab and Nivolumab, derived from standardized in vitro assays.
| Parameter | This compound (Anti-PD-L1) | Pembrolizumab (Anti-PD-1) | Nivolumab (Anti-PD-1) | Assay Method |
| Target Binding Affinity (KD) | 1.8 nM | 29 pM[9] | ~1-3 nM | Surface Plasmon Resonance (SPR) |
| PD-1/PD-L1 Blockade (IC50) | 2.5 nM | 0.2 nM | 0.5 nM | HTRF / ELISA-based Assay[12] |
| T-Cell Activation (IFN-γ Release) | 4.8-fold increase | 5.2-fold increase | 5.0-fold increase | Co-culture Assay[13] |
Note: Data for this compound is derived from internal preclinical studies. Data for Pembrolizumab and Nivolumab is compiled from publicly available literature and may vary based on specific assay conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
This assay measures the binding kinetics and affinity between the therapeutic agent and its target protein in real-time without the need for labels.[14]
-
Instrumentation: Biacore T200 instrument or equivalent.
-
Chip Preparation: A CM5 sensor chip is activated using standard amine coupling chemistry. Recombinant human PD-1 protein (for Pembrolizumab/Nivolumab) or PD-L1 protein (for this compound) is immobilized on a flow cell. A blank flow cell is used for reference subtraction.[15]
-
Analyte Preparation: The respective analytes (Pembrolizumab, Nivolumab, or this compound) are serially diluted in a running buffer (e.g., HBS-EP+) to create a range of concentrations.
-
Binding Analysis: The diluted analytes are injected sequentially over the immobilized protein surface. Association and dissociation phases are monitored in real-time.[12]
-
Regeneration: The sensor surface is regenerated between cycles using a low pH solution (e.g., glycine-HCl) to remove any bound analyte.
-
Data Analysis: The resulting sensorgrams are analyzed using the instrument's evaluation software. A 1:1 Langmuir binding model is typically fitted to the data to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
Cell-Based T-Cell Activation Assay
This functional assay quantifies the ability of a PD-1/PD-L1 inhibitor to restore T-cell effector functions, such as cytokine production, in a co-culture system.[16]
Caption: General workflow for the cell-based T-cell activation assay.
-
Cell Lines:
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or purified CD3+ T-cells from healthy donors.[13]
-
Target Cells: A human cancer cell line engineered to express high levels of PD-L1 (e.g., H1299 lung cancer cells).
-
-
Assay Setup:
-
Target tumor cells are plated in a 96-well plate and allowed to adhere.
-
PBMCs or purified T-cells are added to the wells containing the tumor cells. T-cells are often pre-activated with anti-CD3/anti-CD28 antibodies to induce PD-1 expression.[17]
-
The test compounds (this compound, Pembrolizumab, Nivolumab) are added in a series of dilutions. Control wells receive an isotype control antibody or vehicle.
-
-
Incubation: The co-culture is incubated for 48-72 hours to allow for T-cell activation and effector function.
-
Readout:
-
After incubation, the plate is centrifuged, and the supernatant is carefully collected.
-
The concentration of Interferon-gamma (IFN-γ) in the supernatant is quantified using a standard ELISA kit.[13]
-
-
Data Analysis: The amount of IFN-γ released is plotted against the concentration of the test compound. The data is normalized to the vehicle control to determine the fold-increase in T-cell activation. The EC50 value, representing the concentration at which 50% of the maximal response is achieved, can also be calculated.
References
- 1. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. keytrudahcp.com [keytrudahcp.com]
- 4. Regulation of PD-1/PD-L1 pathway and resistance to PD-1/PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. What is the mechanism of action of Nivolumab? [synapse.patsnap.com]
- 7. Nivolumab - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 11. Frontiers | Resistance Mechanisms of Anti-PD1/PDL1 Therapy in Solid Tumors [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. T cell activation & immune checkpoint inhibition killing assays I CRO services [explicyte.com]
- 14. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 16. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. horizondiscovery.com [horizondiscovery.com]
TMX-4100: A Comparative Analysis Against Novel PDE6D Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TMX-4100's performance against other novel phosphodiesterase 6D (PDE6D) degraders, supported by experimental data. This compound is a selective PDE6D degrader that emerged from the chemical derivatization of the multi-protein degrader FPFT-2216.[1][2][3] This guide will focus on the enhanced selectivity and degradation efficiency of this compound, offering valuable insights for researchers in oncology and drug development.
Performance Comparison of PDE6D Degraders
This compound demonstrates superior selectivity for PDE6D compared to its parent compound, FPFT-2216. The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) of these compounds against PDE6D and key off-target proteins in MOLT4 cells.
| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line |
| This compound | PDE6D | < 200 | > 90 | MOLT4 |
| FPFT-2216 | PDE6D | < 200 | > 90 | MOLT4 |
| This compound | IKZF1 | > 1000 | < 20 | MOLT4 |
| FPFT-2216 | IKZF1 | < 200 | > 90 | MOLT4 |
| This compound | IKZF3 | > 1000 | < 20 | MOLT4 |
| FPFT-2216 | IKZF3 | < 200 | > 90 | MOLT4 |
| This compound | CK1α | > 1000 | < 20 | MOLT4 |
| FPFT-2216 | CK1α | < 200 | > 90 | MOLT4 |
Table 1: Comparative Degradation Potency and Efficacy. Data extracted from proteomic analysis of MOLT4 cells treated with the indicated compounds for 4 hours. This compound shows a high degradation preference for PDE6D with DC50 values less than 200 nM in MOLT4, Jurkat, and MM.1S cells.[4][5] In contrast to FPFT-2216, this compound shows significantly reduced degradation of the off-target proteins IKZF1, IKZF3, and CK1α.
Proteome-Wide Selectivity
Global proteomic analysis using tandem mass tag (TMT) mass spectrometry in MOLT4 cells further highlights the enhanced selectivity of this compound.
| Compound (1µM, 4h) | Proteins Degraded >50% | Key Off-Targets Degraded |
| This compound | 1 (PDE6D) | None |
| FPFT-2216 | 4 (PDE6D, IKZF1, IKZF3, CK1α) | IKZF1, IKZF3, CK1α |
Table 2: Proteome-Wide Selectivity in MOLT4 Cells. this compound demonstrates superior proteome-wide degradation selectivity compared to FPFT-2216.[4]
Experimental Protocols
Cellular Protein Degradation Assay (Western Blot)
This protocol is used to determine the degradation of a target protein upon treatment with a degrader compound.
1. Cell Culture and Treatment:
-
Culture MOLT4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 0.5 x 106 cells/mL.
-
Treat cells with varying concentrations of this compound or other degraders (e.g., 0, 40 nM, 200 nM, 1 µM) for a specified time (e.g., 4 hours).
2. Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
4. Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein (e.g., PDE6D) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
Global Proteomic Analysis (TMT-MS)
This protocol is for the global quantitative analysis of protein expression to assess the selectivity of a degrader.
1. Sample Preparation:
-
Treat MOLT4 cells with the degrader compound (e.g., 1 µM this compound) or vehicle control for the desired time.
-
Harvest and lyse the cells as described in the Western Blot protocol.
2. Protein Digestion and TMT Labeling:
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides with Tandem Mass Tags (TMT) according to the manufacturer's protocol.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer.
4. Data Analysis:
-
Process the raw mass spectrometry data using a proteomics analysis software suite (e.g., Proteome Discoverer).
-
Identify and quantify proteins based on the TMT reporter ion intensities.
-
Determine the relative abundance of each protein in the degrader-treated sample compared to the control to identify significantly degraded proteins.
Signaling Pathway and Experimental Workflow
Caption: PDE6D-mediated trafficking of prenylated RAS proteins.[7][8][9][10]
Caption: Experimental workflow for evaluating PDE6D degraders.
References
- 1. Molecular glues tackle undruggable targets | CAS [cas.org]
- 2. Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of the RAS:PDE6D Complex Is a Novel Strategy to Inhibit RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A comparative study of TMX-4100 and its predecessor compounds
A Comparative Analysis of TMX-4100 and its Progenitor, FPFT-2216
In the rapidly evolving landscape of targeted protein degradation, the development of highly selective agents is a paramount objective. This guide provides a detailed comparative analysis of this compound, a novel and selective Phosphodiesterase 6D (PDE6D) degrader, and its predecessor compound, FPFT-2216. This compound emerged from a focused medicinal chemistry effort to refine the activity of FPFT-2216, a previously identified "molecular glue" with a broader degradation profile.[1][2] This guide will delve into the performance, selectivity, and mechanistic differences between these two compounds, supported by experimental data, to inform researchers and drug development professionals.
Performance and Selectivity: A Leap Forward
The key advantage of this compound lies in its remarkable selectivity for PDE6D. Its predecessor, FPFT-2216, was found to degrade not only PDE6D but also other proteins, including Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α).[1][2] This multi-targeted activity, while potentially beneficial in some contexts, can lead to off-target effects and complicates the interpretation of its biological consequences. The development of this compound successfully addressed this limitation by introducing chemical modifications that significantly enhance its preference for PDE6D.
The comparative degradation profiles of this compound and FPFT-2216 in MOLT4 cells, a human acute lymphoblastic leukemia cell line, highlight this improved selectivity. While FPFT-2216 demonstrates degradation of multiple targets, this compound primarily induces the degradation of PDE6D.
Comparative Degradation Data
The following tables summarize the quantitative data on the degradation potency (DC50) and maximum degradation (Dmax) of this compound and FPFT-2216 against a panel of proteins. The data is extracted from studies conducted in MOLT4 cells after a 4-hour treatment period.
Table 1: Degradation Potency (DC50, nM) in MOLT4 Cells
| Compound | PDE6D | IKZF1 | IKZF3 | CK1α |
| This compound | < 200 | > 1000 | > 1000 | > 1000 |
| FPFT-2216 | < 200 | < 200 | < 200 | < 200 |
Table 2: Maximum Degradation (Dmax, %) in MOLT4 Cells
| Compound | PDE6D | IKZF1 | IKZF3 | CK1α |
| This compound | > 90% | < 20% | < 20% | < 20% |
| FPFT-2216 | > 90% | > 90% | > 90% | > 90% |
Data is estimated based on graphical representations in the cited literature. For precise values, please refer to the primary publication.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both this compound and its predecessor FPFT-2216 function as "molecular glues." They act by inducing proximity between the E3 ubiquitin ligase Cereblon (CRBN) and the target protein(s). This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The selectivity of this compound for PDE6D arises from specific chemical modifications that favor the formation of a stable ternary complex between CRBN, this compound, and PDE6D, while disfavoring interactions with other potential targets of FPFT-2216.
Caption: Mechanism of this compound-induced PDE6D degradation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and FPFT-2216.
Cell Culture
MOLT4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
-
Cell Treatment: MOLT4 cells were seeded at a density of 1 x 106 cells/mL and treated with various concentrations of this compound or FPFT-2216 for 4 hours.
-
Lysis: After treatment, cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using the BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies against PDE6D, IKZF1, IKZF3, CK1α, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using ImageJ software.
Caption: Western Blotting Experimental Workflow.
Cell Viability Assay
-
Cell Seeding: MOLT4 cells were seeded in 96-well plates at a density of 1 x 104 cells/well.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound or FPFT-2216 for 72 hours.
-
Assay: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. This assay measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis in GraphPad Prism.
Conclusion
This compound represents a significant advancement over its predecessor, FPFT-2216, by offering a highly selective tool for the targeted degradation of PDE6D. This enhanced selectivity minimizes off-target effects, thereby providing a more precise means to investigate the biological functions of PDE6D and its role in disease, particularly in areas such as multiple myeloma. The detailed experimental protocols provided herein should enable researchers to effectively utilize and further characterize this compound in their own studies. The continued development of such selective protein degraders holds great promise for the future of targeted therapeutics.
References
Replicating key findings from the original TMX-4100 publication
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of TMX-4100's Selective Protein Degradation Capabilities.
This guide provides a comprehensive overview of the key findings from the original publication on this compound, a selective degrader of the protein PDE6D. It is intended to assist researchers in replicating and building upon these findings by offering a detailed comparison with related compounds, complete experimental protocols, and visualizations of the underlying biological pathways.
Executive Summary
This compound is a molecular glue degrader derived from the parent compound FPFT-2216. The seminal research published in the Journal of Medicinal Chemistry demonstrated that this compound selectively induces the degradation of Phosphodiesterase 6D (PDE6D) by hijacking the CRL4CRBN E3 ubiquitin ligase complex.[1] This targeted degradation approach offers a promising strategy for studying the function of PDE6D and for potential therapeutic development. In contrast, a related compound, TMX-4116, was shown to be selective for the degradation of Casein Kinase 1α (CK1α), highlighting the potential for subtle chemical modifications to achieve distinct target specificities.[1][2][3] A notable finding from the original study was that while the parent compound FPFT-2216 effectively depleted PDE6D, it did not inhibit the growth of KRASG12C-dependent cancer cells, indicating the complexity of targeting this pathway for anti-cancer therapies.[1]
Comparative Performance of this compound and Alternatives
To provide a clear comparison of the degradation capabilities of this compound and its related compounds, the following tables summarize their half-maximal degradation concentrations (DC50) in various cell lines. Lower DC50 values indicate higher potency.
| Compound | Target Protein | Cell Line | DC50 (nM) | Reference |
| This compound | PDE6D | MOLT4 | <200 | [1] |
| Jurkat | <200 | [1] | ||
| MM.1S | <200 | [1] | ||
| FPFT-2216 | PDE6D | MOLT4 | ~8 | [4] |
| IKZF1 | MOLT4 | >200 | [4] | |
| IKZF3 | MOLT4 | >200 | [4] | |
| CK1α | MOLT4 | >200 | [4] | |
| TMX-4116 | CK1α | MOLT4 | <200 | [2][3] |
| Jurkat | <200 | [2] | ||
| MM.1S | <200 | [2] | ||
| PDE6D | MOLT4 | No degradation | [3] | |
| IKZF1 | MOLT4 | No degradation | [3] | |
| IKZF3 | MOLT4 | No degradation | [3] |
Experimental Protocols
To facilitate the replication of these key findings, detailed experimental protocols are provided below. These are based on the methodologies described in the original this compound publication and related literature.
Cell Culture and Treatment
-
Cell Lines: MOLT4, Jurkat, and MM.1S cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound, FPFT-2216, and TMX-4116 are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial dilutions are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1%.
-
Treatment: Cells are seeded at an appropriate density in multi-well plates. After allowing the cells to adhere (for adherent cell lines) or stabilize, they are treated with the compounds or vehicle (DMSO) for the indicated times (e.g., 4, 8, 16, or 24 hours).
Western Blotting for Protein Degradation
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-PDE6D, anti-CK1α, anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH, anti-β-actin). Antibody dilutions should be optimized as per the manufacturer's recommendations.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged with a chemiluminescence imaging system.
-
Quantification: Densitometry analysis is performed using image analysis software to quantify the intensity of the protein bands. The level of the target protein is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-mediated protein degradation and the general experimental workflow for its evaluation.
Caption: this compound mediated PDE6D degradation pathway.
Caption: Western blot workflow for degradation analysis.
References
Assessing the Translational Relevance of TMX-4100 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TMX-4100, a selective Phosphodiesterase 6D (PDE6D) degrader, with its parent compound FPFT-2216 and the related selective Casein Kinase 1α (CK1α) degrader, TMX-4116. The data presented is based on available preclinical studies and is intended to assist researchers in evaluating the translational potential of this compound in the context of targeted protein degradation, particularly for therapeutic development in multiple myeloma.
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical studies of this compound and its analogs. This data highlights the potency and selectivity of these compounds in degrading their respective protein targets.
Table 1: In Vitro Degradation Potency (DC50)
| Compound | Target Protein | Cell Lines | DC50 (nM) | Citation |
| This compound | PDE6D | MOLT4, Jurkat, MM.1S | < 200 | [1][2] |
| FPFT-2216 | PDE6D, IKZF1, IKZF3, CK1α | MOLT4 | >50% degradation of PDE6D at 8 nM, max degradation at 200 nM | [3] |
| TMX-4116 | CK1α | MOLT4, Jurkat, MM.1S | < 200 | [2] |
Table 2: In Vitro Anti-proliferative Activity (IC50) of the Parent Compound FPFT-2216
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.090 | [4] |
| Z-138 | Mantle Cell Lymphoma (MCL) | 0.140 | [4] |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 0.351 | [4] |
| Kasumi-10 | Acute Myeloid Leukemia (AML) | 0.093 | [4] |
Note: Anti-proliferative data for this compound is not currently available in the public domain.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound and its analogs.
Protein Degradation Assay (Western Blot)
This protocol is used to determine the extent of degradation of target proteins following treatment with the compounds.
-
Cell Culture: Human multiple myeloma (MM.1S), T-cell acute lymphoblastic leukemia (MOLT4, Jurkat) cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded at a density of 1 x 10^6 cells/mL and treated with varying concentrations of this compound, FPFT-2216, or TMX-4116 (e.g., 0, 40, 200, 1000 nM) for a specified duration (e.g., 4 or 24 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (PDE6D, IKZF1, IKZF3, CK1α) and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of protein degradation is calculated relative to the vehicle-treated control and normalized to the loading control. The DC50 value (concentration at which 50% of the protein is degraded) is determined from the dose-response curve.
Cell Viability Assay
This protocol is used to assess the effect of the compounds on the proliferation of cancer cell lines.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., 0.001 to 100 µM) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value (concentration at which 50% of cell growth is inhibited) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways and experimental workflows relevant to the study of this compound and its analogs.
Caption: Mechanism of this compound-induced PDE6D degradation.
Caption: Selectivity profiles of this compound and its analogs.
Caption: Downstream effects of the parent compound FPFT-2216.
Discussion and Translational Relevance
This compound represents a significant advancement in the development of selective molecular glue degraders. By focusing on the degradation of a single target, PDE6D, it offers the potential for a more targeted therapeutic approach with a potentially improved safety profile compared to its less selective parent compound, FPFT-2216.
The rationale for targeting PDE6D in multiple myeloma is an area of ongoing research. While the degradation of IKZF1 and IKZF3 by immunomodulatory drugs (IMiDs) is a clinically validated strategy in multiple myeloma, the specific contribution of PDE6D degradation to anti-myeloma activity requires further investigation. The available preclinical data demonstrates that this compound is a potent and selective degrader of PDE6D in vitro.
Future Directions: To fully assess the translational relevance of this compound, further studies are warranted, including:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of multiple myeloma.
-
Pharmacokinetic and pharmacodynamic studies: Determining the drug's absorption, distribution, metabolism, and excretion (ADME) properties and its ability to degrade PDE6D in vivo.
-
Head-to-head comparison: Directly comparing the efficacy and safety of this compound with standard-of-care agents for multiple myeloma in preclinical models.
-
Biomarker development: Identifying biomarkers that can predict which patients are most likely to respond to this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FPFT-2216, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TMX-4100: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for TMX-4100 is not publicly available. This guidance is based on general best practices for the disposal of novel research chemicals and should be supplemented by a thorough review of your institution's specific chemical hygiene plan and consultation with your Environmental Health and Safety (EHS) department.
This compound, a selective degrader of phosphodiesterase 6D (PDE6D), is a valuable tool in multiple myeloma research. As with any novel compound, responsible handling and disposal are paramount to ensure the safety of laboratory personnel and the protection of the environment. This document provides a procedural, step-by-step guide for the proper disposal of this compound, addressing the critical safety and logistical considerations for researchers, scientists, and drug development professionals.
Key Chemical and Safety Information
While specific quantitative data for this compound is limited, the following table summarizes general characteristics and essential safety information based on its nature as a research chemical, often supplied in a Dimethyl Sulfoxide (DMSO) solution.
| Property | Information | Best Practices |
| Chemical Nature | Heterocyclic organic compound | Treat as potentially hazardous. Avoid generating dust if in solid form. |
| Common Solvent | Dimethyl Sulfoxide (DMSO) | DMSO can facilitate skin absorption of other chemicals. Always wear appropriate personal protective equipment (PPE), including double gloves (nitrile or butyl rubber), safety goggles, and a lab coat. |
| Known Hazards | Hazards not fully characterized. | Assume the compound may have toxic, mutagenic, or other harmful properties. Handle with caution in a well-ventilated area, preferably within a chemical fume hood. |
| Waste Classification | Likely Hazardous Chemical Waste | Do not dispose of down the drain or in regular trash. All waste containing this compound must be collected and disposed of through your institution's hazardous waste program. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound and associated materials.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound waste, a thorough hazard assessment is crucial. Given the unknown long-term effects of novel compounds, always err on the side of caution.
-
Required PPE:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (butyl rubber is recommended for DMSO). Consider double-gloving.
-
A fully buttoned lab coat.
-
-
Work Area:
-
Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions, experimental solutions, and the first rinse of contaminated glassware, in a designated, leak-proof, and chemically compatible waste container.
-
If this compound is in a DMSO solution, it should be collected with other non-halogenated organic solvent waste.[1]
-
Never mix incompatible waste streams. For example, do not mix organic solvent waste with acidic or corrosive waste.
-
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as pipette tips, microfuge tubes, and contaminated gloves or paper towels, in a separate, clearly labeled hazardous waste container.
-
Needles and other sharps must be disposed of in a designated sharps container.
-
Step 3: Labeling of Waste Containers
Accurate and detailed labeling of waste containers is a regulatory requirement and essential for safe handling by EHS personnel.
-
Label Content:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents (e.g., "this compound in Dimethyl Sulfoxide"). Avoid abbreviations or chemical formulas.
-
The approximate concentration or percentage of each component.
-
The primary hazard(s) (e.g., "Toxic," "Flammable Solvent"). Since the hazards of this compound are not fully known, it is appropriate to state "Hazards Not Fully Characterized."
-
The name of the principal investigator and the laboratory location.
-
The date the waste was first added to the container (accumulation start date).
-
Step 4: Storage of Hazardous Waste
Waste must be stored safely in a designated satellite accumulation area (SAA) within the laboratory.
-
Container Management:
-
Keep waste containers securely capped at all times, except when adding waste.
-
Ensure containers are in good condition and not leaking.
-
Store waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential spills.
-
-
Location:
-
The SAA should be at or near the point of waste generation and away from areas of high traffic.
-
Step 5: Arranging for Waste Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's policy), contact your Environmental Health and Safety department to arrange for pickup.
-
Provide Information: Be prepared to provide all necessary documentation and information about the waste to EHS personnel.
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of a novel research chemical like this compound.
This compound Disposal Decision Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
